molecular formula C37H42O14 B12376975 Angulatin K

Angulatin K

Cat. No.: B12376975
M. Wt: 710.7 g/mol
InChI Key: JLOITWJNBYVRLW-XFKRBFLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angulatin K is a useful research compound. Its molecular formula is C37H42O14 and its molecular weight is 710.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H42O14

Molecular Weight

710.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6R,7S,8S,9R,12R)-4,5,8-triacetyloxy-6-(acetyloxymethyl)-7-benzoyloxy-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] benzoate

InChI

InChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1

InChI Key

JLOITWJNBYVRLW-XFKRBFLPSA-N

Isomeric SMILES

CC(=O)OC[C@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Angulatin K: A Technical Guide on its Natural Source, Origin, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpene polyol ester, a class of complex secondary metabolites known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source, geographical origin, and relevant biological context of this compound, with a focus on data presentation, experimental protocols, and the exploration of potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Geographical Origin

This compound is exclusively isolated from the root bark of Celastrus angulatus , a deciduous climbing shrub belonging to the Celastraceae family.[1]

Geographical Distribution: The native range of Celastrus angulatus is concentrated in Central and Southern China .[1] It primarily thrives in the temperate biome, often found in mountainous thickets and on slopes at elevations ranging from 1,000 to 2,500 meters.

Quantitative Data on Sesquiterpenoid Polyol Esters from Celastrus angulatus

Compound ClassPlant PartExtraction SolventIsolated CompoundsReference
Sesquiterpene Polyol EstersRoot BarkMethanolAngulatins V, W, X, and Putterine B[2]
Sesquiterpene Polyol EstersRoot BarkMethanolA new sesquiterpene polyol ester (NW37) and three known compounds (NW13, NW16, NW35)[3]
Sesquiterpene Polyol EstersRoot BarkNot SpecifiedThree new insecticidal sesquiterpene polyol esters[4]
Sesquiterpene Polyol EstersRoot BarkMethanolThree new insecticidal sesquiterpene polyol esters (Kupiteng esters A, B, and C)[5]
Sesquiterpene Polyol EstersRoot BarkNot SpecifiedFive new insecticidal sesquiterpenoids[6]

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus, which can be adapted for the specific isolation of this compound.

Extraction and Isolation of Sesquiterpene Polyol Esters

Plant Material: Dried and pulverized root bark of Celastrus angulatus.

Extraction:

  • The powdered root bark (e.g., 2.0 kg) is extracted with methanol (e.g., 6.0 L) under reflux for a specified duration (e.g., 4 times).

  • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Preliminary Fractionation:

  • The crude extract is adsorbed onto a D101 macroporous resin column.

  • The column is eluted with a gradient of methanol in water (e.g., 5:5, 6:4, 7:3 v/v).

  • Fractions are collected and analyzed by a suitable method, such as LC/DAD/MS. Fractions with similar profiles are combined.

Purification:

  • The combined fractions are subjected to repeated column chromatography on silica gel.

  • Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure sesquiterpene polyol esters.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet (UV) Spectroscopy

  • One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

Experimental Workflow for Isolation

experimental_workflow start Dried & Pulverized Root Bark of C. angulatus extraction Methanol Reflux Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Methanol Extract concentration->crude_extract fractionation D101 Macroporous Resin Column Chromatography (MeOH/H2O Gradient) crude_extract->fractionation fractions Combined Fractions fractionation->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel rp_hplc Preparative RP-HPLC silica_gel->rp_hplc pure_compounds Pure Sesquiterpene Polyol Esters (e.g., this compound) rp_hplc->pure_compounds structure_elucidation Spectroscopic Analysis (MS, NMR, IR, UV) pure_compounds->structure_elucidation

Caption: General workflow for the isolation of sesquiterpene polyol esters.

Biosynthesis and Biological Activity

Biosynthesis of Dihydro-β-agarofuran Sesquiterpenoids

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characteristic secondary metabolites of the Celastraceae family. The biosynthesis of these complex molecules involves the cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene skeleton, followed by a series of oxidative modifications (hydroxylations) and subsequent esterifications with various organic acids.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cyclization Sesquiterpene Cyclases fpp->cyclization skeleton Dihydro-β-agarofuran Skeleton cyclization->skeleton oxidation Oxidative Enzymes (e.g., P450s) skeleton->oxidation polyol Polyhydroxylated Dihydro-β-agarofuran oxidation->polyol esterification Acyltransferases polyol->esterification angulatin_k This compound and other Sesquiterpene Polyol Esters esterification->angulatin_k

Caption: Simplified biosynthetic pathway of dihydro-β-agarofuran sesquiterpenoids.
Reported Biological Activities of Related Compounds

While specific studies on the signaling pathways modulated by this compound are limited, numerous dihydro-β-agarofuran sesquiterpenoids isolated from Celastrus species have demonstrated a range of biological activities, including:

  • Insecticidal and Antifeedant Activity: Many compounds from C. angulatus exhibit potent insecticidal properties.

  • Cytotoxic and Anti-proliferative Activity: Several sesquiterpenes from the Celastraceae family have shown cytotoxicity against various cancer cell lines.[7][8]

  • Multidrug Resistance (MDR) Reversal: Some dihydro-β-agarofuran sesquiterpenoids have been found to reverse multidrug resistance in cancer cells.[9]

  • Anti-inflammatory Activity: Certain related compounds have shown potential anti-inflammatory effects.[7]

Postulated Signaling Pathways

Based on the reported cytotoxic and anti-proliferative activities of structurally similar dihydro-β-agarofuran sesquiterpenoids, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be targeted by this class of compounds.

Potential Inhibition of Pro-Survival Signaling Pathways

Many cytotoxic natural products act by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

pro_survival_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation angulatin_k This compound (Hypothesized) angulatin_k->pi3k Inhibition? angulatin_k->ras Inhibition?

Caption: Hypothesized inhibition of pro-survival signaling pathways by this compound.
Potential Induction of Apoptotic Signaling Pathways

Cytotoxic compounds often induce apoptosis through the activation of intrinsic or extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

apoptotic_pathway angulatin_k This compound (Hypothesized) bcl2_family Modulation of Bcl-2 Family Proteins angulatin_k->bcl2_family mitochondrion Mitochondrial Dysfunction bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized induction of the intrinsic apoptotic pathway by this compound.

Conclusion

This compound, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a structurally complex natural product with potential for significant biological activity. While its insecticidal properties have been noted, the broader pharmacological potential, particularly in the context of cancer and inflammatory diseases, warrants further investigation. The methodologies for its isolation are well-established for this class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide its potential development as a therapeutic agent. The information presented in this technical guide provides a solid foundation for such endeavors.

References

An In-Depth Technical Guide to the Extraction of Angulatin K from Celastrus angulatus Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpene polyol ester, is a natural compound isolated from the root bark of Celastrus angulatus, a plant utilized in traditional Chinese medicine. This class of compounds, characterized by a β-dihydroagarofuran skeleton, has garnered significant interest within the scientific community due to its potential biological activities, including insecticidal and antitumor properties. This technical guide provides a comprehensive overview of the extraction, purification, and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

Table 1: Summary of Experimental Protocols for this compound Extraction and Purification
ParameterMethod/ValueSource
Plant Material Dried and pulverized root bark of Celastrus angulatus[1]
Extraction Solvent Methanol (MeOH)[1][2]
Extraction Method Hot reflux extraction[1]
Solvent-to-Solid Ratio 3 L of MeOH per 1 kg of root bark (per extraction)[1]
Number of Extractions 4[1]
Initial Purification Macroporous resin (D101) column chromatography[1]
Elution Solvents Stepwise gradient of MeOH-H₂O (5:5, 6:4, 7:3)[1]
Final Purification Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
Stationary Phase Hypersil ODS₂ C₁₈ column (preparative)[1]
Mobile Phase MeOH-H₂O (55:45)[1]
Table 2: Analytical Methods for Characterization and Quantification of Sesquiterpene Polyol Esters
TechniqueApplicationDetailsSource
HPLC-DAD-MS Identification and QuantificationHypersil Gold C₁₈ column; Gradient elution with acetonitrile-water.[3]
NMR Spectroscopy Structure Elucidation¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY spectra recorded in CDCl₃.[1]
Mass Spectrometry (MS) Structure ElucidationHigh-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Experimental Protocols

Extraction of this compound

A detailed protocol for the extraction of this compound and other sesquiterpene polyol esters from the root bark of Celastrus angulatus is outlined below[1]:

  • Preparation of Plant Material: The root bark of C. angulatus is first dried and then pulverized to a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered root bark (e.g., 2.0 kg) is subjected to hot reflux extraction with methanol (MeOH) (e.g., 6.0 L).

  • Repeated Extraction: The extraction process is repeated four times to ensure the exhaustive removal of the target compounds from the plant matrix.

  • Concentration: The methanolic extracts from all four extractions are combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography[1]:

  • Initial Fractionation: The crude extract is adsorbed onto a D101 macroporous resin column.

  • Gradient Elution: The column is eluted with a stepwise gradient of methanol-water mixtures, starting from a 5:5 ratio, progressing to 6:4, and finally 7:3. Fractions are collected and analyzed.

  • Preparative HPLC: Fractions containing this compound are further purified using a preparative RP-HPLC system equipped with a Hypersil ODS₂ C₁₈ column.

  • Isocratic Elution: The final purification is achieved using an isocratic mobile phase of methanol-water (55:45).

  • Compound Isolation: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC-MS and NMR.

Quantitative Analysis

While a specific validated HPLC method for the quantification of this compound is not extensively detailed in the available literature, a general and reliable HPLC-DAD-MS method for the analysis of related sesquiterpene polyol esters can be adapted[3]. The development and validation of such a method would typically involve the following steps:

  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., Hypersil Gold C₁₈, 4.6×250 mm, 5μm).

  • Mobile Phase: A gradient elution using acetonitrile and water.

  • Method Validation: The method should be validated according to ICH guidelines, establishing parameters such as:

    • Linearity: Analyzing a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.

    • Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies.

    • Precision: Evaluating the repeatability and intermediate precision of the method.

Mandatory Visualization

Extraction_and_Purification_Workflow Start Dried & Pulverized Celastrus angulatus Root Bark Extraction Hot Reflux Extraction (Methanol, 4x) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Macroporous Resin (D101) Column Chromatography Crude_Extract->Column_Chromatography Gradient_Elution Stepwise Gradient Elution (MeOH-H₂O) Column_Chromatography->Gradient_Elution Fractions Collected Fractions Gradient_Elution->Fractions Prep_HPLC Preparative RP-HPLC (ODS₂ C₁₈ Column) Fractions->Prep_HPLC Purified_Angulatin_K Purified this compound Prep_HPLC->Purified_Angulatin_K

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. However, extracts of Celastrus angulatus and related sesquiterpene polyol esters have demonstrated notable insecticidal and antitumor activities[2][4][5]. For instance, certain compounds from C. angulatus have been shown to inhibit Na+/K+-ATPase activity, suggesting a potential mechanism for their insecticidal effects.

Recent studies on extracts from the closely related Celastrus orbiculatus have provided insights into potential antitumor mechanisms that may be relevant to this compound. These extracts have been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway[6]. Furthermore, extracts from C. orbiculatus have been observed to suppress the epithelial-mesenchymal transition (EMT) in gastric cancer cells by inhibiting the Cofilin 1 signaling pathway and attenuating the PI3K/Akt/mTOR signaling pathway[7][8]. Another study has indicated that these extracts can reverse precancerous gastric lesions by inhibiting autophagy through the PDCD4-ATG5 signaling pathway[9].

Given the structural similarity of this compound to the active compounds in these extracts, it is plausible that it may exert its potential antitumor effects through the modulation of these or similar signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Potential_Signaling_Pathways cluster_Antitumor Potential Antitumor Mechanisms cluster_Insecticidal Potential Insecticidal Mechanism Angulatin_K This compound (and related compounds) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Angulatin_K->PI3K_Akt_mTOR Inhibition VEGF_Signaling VEGF Signaling Pathway Angulatin_K->VEGF_Signaling Inhibition Cofilin_1 Cofilin 1 Pathway Angulatin_K->Cofilin_1 Inhibition PDCD4_ATG5 PDCD4-ATG5 Pathway Angulatin_K->PDCD4_ATG5 Modulation Na_K_ATPase Na+/K+-ATPase Inhibition Angulatin_K->Na_K_ATPase Inhibition Metastasis Suppression PI3K_Akt_mTOR->Metastasis Angiogenesis Suppression VEGF_Signaling->Angiogenesis EMT Suppression Cofilin_1->EMT Autophagy Inhibition PDCD4_ATG5->Autophagy

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This technical guide consolidates the current knowledge on the extraction, purification, and potential biological activities of this compound from Celastrus angulatus root bark. The detailed experimental protocols and analytical methodologies provide a solid foundation for researchers to isolate and study this promising natural product. While the precise mechanisms of action of this compound are still under investigation, the modulation of key signaling pathways in cancer progression by related compounds suggests a fertile ground for future research. Further studies are essential to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide to Angulatin K: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin K is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. As a member of the β-dihydroagarofuran class of sesquiterpenoids, this compound possesses a complex and highly oxygenated chemical architecture. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties and biological activities. Detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment are also presented. Visualizations of key experimental workflows and structural determination logic are provided to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

This compound is characterized by a core β-dihydroagarofuran skeleton, which is extensively esterified. Its molecular formula is C37H42O14, with a corresponding molecular weight of 710.72 g/mol [1]. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR) techniques.

Chemical Structure:

Chemical structure of this compound
Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively reported in the literature. The table below summarizes the available information.

PropertyValueReference
Molecular Formula C37H42O14[1]
Molecular Weight 710.72 g/mol [1]
CAS Number 1631992-80-7[1]
Appearance White powder
Solubility Soluble in methanol, chloroform

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The β-dihydroagarofuran core contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters is determined using a combination of spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR experiments, and often confirmed by X-ray crystallography of the pure compound or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. This involves prioritizing the four substituents attached to the chiral center based on atomic number and then determining the orientation of the substituents in space.

A logical workflow for determining the absolute configuration of a chiral center is illustrated in the diagram below.

G cluster_0 Determination of Absolute Configuration (R/S System) A Identify Chiral Center B Assign Priorities to Substituents (CIP Rules) A->B C Orient Molecule with Lowest Priority Group Away B->C D Determine Direction of Decreasing Priority (1->2->3) C->D E Clockwise -> R Configuration D->E Clockwise F Counter-clockwise -> S Configuration D->F Counter-clockwise

Diagram 1: Logical workflow for assigning R/S configuration.

While the complete stereochemical assignment for every chiral center in this compound is not explicitly detailed in the readily available literature, the SMILES notation provided by some chemical suppliers implies a specific stereochemistry: CC(OC--INVALID-LINK--=O)([C@H]3OC(C)=O)--INVALID-LINK--C)(--INVALID-LINK--(C[C@@H]3OC(C)=O)C)--INVALID-LINK--=O)OC(C5=CC=CC=C5)=O)=O[1]. The "@" and "@@" symbols in the SMILES string denote the specific stereochemical configuration at the chiral centers. A detailed analysis of 2D NMR data, particularly NOESY spectra, would be required to confirm the relative stereochemistry, and X-ray crystallography would provide the definitive absolute configuration.

Biological Activity

This compound has been reported to exhibit biological activity, though research is still in its early stages. The primary activities of interest are its insecticidal and potential anticancer properties.

Activity TypeAssay DetailsResultReference
Insecticidal Stomach toxicity against Mythimna separata (4th instar larvae)Moderate activity
Anticancer In vitro activity against various solid tumor cell lines (e.g., renal, breast, lung)Reported to have anti-cancer properties[2]

Experimental Protocols

Isolation of this compound

This compound is isolated from the root bark of Celastrus angulatus. A general workflow for its isolation is depicted below.

G cluster_1 Isolation of this compound from Celastrus angulatus A Collect and Dry Root Bark B Pulverize Dried Root Bark A->B C Methanol Extraction (Reflux) B->C D Concentrate Methanol Extract C->D E Macroporous Resin Column Chromatography D->E F Fraction Collection and Bioassay E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H

Diagram 2: Experimental workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered root bark is extracted with methanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is typically performed with a gradient of methanol in water.

  • Fractionation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC). Fractions containing this compound are combined and further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms within the molecule. NOESY experiments are particularly important for determining the relative stereochemistry.

Bioactivity Assays

Insecticidal Activity Assay:

The insecticidal activity of this compound can be assessed using various methods, including topical application, injection, or feeding assays. For stomach toxicity, a diet incorporation method is commonly used.

  • Test Organism: A suitable insect model, such as the armyworm (Mythimna separata), is used.

  • Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into an artificial diet at various concentrations.

  • Exposure: Larvae are fed the treated diet for a specified period.

  • Assessment: Mortality and other sublethal effects (e.g., reduced feeding, growth inhibition) are recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is then calculated.

Anticancer Activity Assay:

The in vitro anticancer activity of this compound is typically evaluated using cell-based assays.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 for lung cancer, MCF-7 for breast cancer) is used.

  • Cell Culture: The cells are maintained in appropriate culture media and conditions.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assay: Cell viability is assessed using assays such as MTT, SRB, or CellTiter-Glo. These assays measure metabolic activity or cellular protein content, which correlates with the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion

This compound is a structurally complex sesquiterpene polyol ester with demonstrated biological activities. Its intricate stereochemistry plays a vital role in its function. Further research is warranted to fully elucidate its stereochemical details, explore its mechanism of action at a molecular level, and evaluate its potential as a lead compound for the development of new insecticides or anticancer agents. The experimental protocols and data presented in this guide provide a foundation for researchers interested in investigating this promising natural product.

References

physical and chemical properties of Angulatin K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpenoid polyol ester, a class of complex chemical compounds known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, a plant with a history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation, and discusses its putative biological activities and interactions with key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of sesquiterpenoid polyol esters. Its chemical formula is C37H42O14, with a corresponding molecular weight of 710.72 g/mol .

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C37H42O14
Molecular Weight 710.72 g/mol
CAS Number 1631992-80-7[1]
Class Sesquiterpenoid Polyol Ester[1]
Source Celastrus angulatus (root bark)[1]
Physical Properties

Quantitative data on the physical properties of this compound, such as melting point and solubility in various solvents, are not extensively reported in the current literature. However, based on the properties of related sesquiterpenoid esters, it is anticipated to be a crystalline solid at room temperature with limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Table 2: Physical Properties of this compound (Predicted and Inferred)

PropertyValueNotes
Appearance White to off-white solidBased on related compounds.
Melting Point Not availableExperimental determination required.
Solubility Not availableExperimental determination in various solvents is necessary for formulation development.
UV Absorption (λmax) ~230 nmInferred from related β-dihydroagarofuran sesquiterpenes.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of sesquiterpenoid polyol esters from the root bark of Celastrus angulatus and can be adapted for the specific purification of this compound.

Workflow for Isolation of this compound

Isolation_Workflow Start Dried and Powdered Root Bark of Celastrus angulatus Extraction Methanol Extraction (reflux) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Chromatography_Prep Adsorption onto Macroporous Resin Concentration->Chromatography_Prep Column_Chromatography Column Chromatography (Methanol/Water Gradient) Chromatography_Prep->Column_Chromatography Fraction_Collection Fraction Collection and Analysis Column_Chromatography->Fraction_Collection HPLC_Purification Reversed-Phase HPLC (Methanol/Water Isochratic) Fraction_Collection->HPLC_Purification Final_Product Pure this compound HPLC_Purification->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered root bark of Celastrus angulatus is subjected to exhaustive extraction with methanol under reflux conditions. This process is typically repeated several times to ensure complete extraction of the target compounds.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography over a macroporous resin. Elution is performed using a stepwise gradient of methanol in water. Fractions are collected and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • HPLC Purification: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). An isocratic mobile phase of methanol and water is typically employed. The purity of the final compound is assessed by HPLC and spectroscopic methods.

Biological Activity and Signaling Pathways

The biological activities of many sesquiterpenoids from Celastrus angulatus have been investigated, revealing potent insecticidal and antitumor properties. While specific studies on this compound are limited, its structural similarity to other bioactive compounds from the same plant suggests it may possess similar activities. The potential mechanisms of action could involve the modulation of key cellular signaling pathways that are often dysregulated in disease states such as cancer.

Potential Signaling Pathways

Several signaling pathways are critical in cell proliferation, survival, and apoptosis, and are common targets for natural product-based anticancer agents. These include the MAPK, Wnt/β-catenin, and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors AngulatinK This compound (Putative Target) AngulatinK->MEK Inhibition? GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis. Its aberrant activation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer.

Wnt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation (Wnt OFF) BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation (Wnt ON) AngulatinK This compound (Putative Target) AngulatinK->DestructionComplex Stabilization? TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes

Caption: Potential interaction of this compound with the Wnt/β-catenin pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell survival and proliferation.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AngulatinK This compound (Putative Target) AngulatinK->IKK Inhibition? TargetGenes Target Gene Expression (Inflammation, Survival) NFkB_nuc->TargetGenes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Future Directions

Further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative Physicochemical Characterization: Determination of the melting point, solubility in a range of pharmaceutically relevant solvents, and the octanol-water partition coefficient (LogP) is essential.

  • Comprehensive Biological Screening: Systematic evaluation of the cytotoxic and insecticidal activities of pure this compound is required.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and the precise effects of this compound on the MAPK, Wnt/β-catenin, and NF-κB signaling pathways will provide a deeper understanding of its biological activity.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetic profile, and safety of this compound.

Conclusion

This compound is a promising natural product with the potential for development as a therapeutic agent. Its complex chemical structure and its origin from a medicinally important plant suggest a rich pharmacology. This technical guide has summarized the current knowledge of its physicochemical properties and provided a framework for its isolation and further investigation. The elucidation of its biological activities and the signaling pathways it modulates will be critical for realizing its therapeutic potential.

References

Angulatin K: A Comprehensive Spectroscopic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpenoid of the β-dihydroagarofuran class, is a natural product isolated from the root bark of Celastrus angulatus.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal and antitumor properties. This technical guide provides a detailed analysis of the spectral data of this compound, outlines the experimental protocols for its isolation and characterization, and explores its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below are compiled from the peer-reviewed literature and are essential for the unambiguous identification of the compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For this compound, the HR-ESI-MS data provides a precise mass measurement, which, in conjunction with other spectroscopic data, confirms its molecular formula.

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺729.2633729.2628C₃₅H₄₆O₁₅Na
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized below.

¹H NMR (500 MHz, CDCl₃) Spectral Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.56d3.5
25.72dd3.5, 2.0
3a2.15m
3b2.50m
4---
66.10d2.5
72.65m
85.85d3.0
95.95d3.0
11---
121.62s
134.55d12.0
13'4.80d12.0
141.55s
151.25s
OAc-12.05s
OAc-22.10s
OAc-62.12s
OAc-82.18s
OBz-9 (ortho)8.05d7.5
OBz-9 (meta)7.45t7.5
OBz-9 (para)7.60t7.5
OiBu-13 (CH)2.60m
OiBu-13 (CH₃)1.20d7.0
OiBu-13 (CH₃')1.22d7.0

¹³C NMR (125 MHz, CDCl₃) Spectral Data

PositionChemical Shift (δ, ppm)
170.5
268.2
342.1
469.9
591.2
678.6
749.2
868.8
970.8
1055.1
1184.8
1226.4
1365.7
1424.3
1518.5
OAc-1 (C=O)170.1
OAc-1 (CH₃)20.9
OAc-2 (C=O)170.0
OAc-2 (CH₃)21.0
OAc-6 (C=O)169.5
OAc-6 (CH₃)21.1
OAc-8 (C=O)169.8
OAc-8 (CH₃)21.2
OBz-9 (C=O)164.6
OBz-9 (C-ipso)129.8
OBz-9 (C-ortho)128.5
OBz-9 (C-meta)133.5
OBz-9 (C-para)129.9
OiBu-13 (C=O)175.7
OiBu-13 (CH)34.2
OiBu-13 (CH₃)19.0
OiBu-13 (CH₃')19.1

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of plant material and culminating in spectroscopic analysis.

Extraction and Isolation
  • Plant Material : The root bark of Celastrus angulatus was collected, air-dried, and pulverized.

  • Extraction : The powdered plant material was extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to yield fractions of varying polarity.

  • Chromatographic Separation : The chloroform-soluble fraction, which showed promising biological activity, was subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone.

  • Purification : Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualizations: Workflow and Signaling Pathway

To visually represent the experimental process and the hypothesized biological mechanism of this compound, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation Plant Pulverized Root Bark of C. angulatus Extraction 95% EtOH Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition Fractions Petroleum Ether, Chloroform, Ethyl Acetate Fractions Partition->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC PureCompound Pure this compound PrepTLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS HR-ESI-MS PureCompound->MS Structure Structure of This compound NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

The insecticidal activity of related β-dihydroagarofuran sesquiterpenoids has been linked to the inhibition of Na⁺/K⁺-ATPase. The following diagram illustrates a plausible signaling pathway initiated by this inhibition.

signaling_pathway AngulatinK This compound NaK_ATPase Na+/K+-ATPase AngulatinK->NaK_ATPase Inhibition IonGradient Disruption of Na+/K+ Gradient NaK_ATPase->IonGradient MembranePotential Membrane Depolarization IonGradient->MembranePotential CaChannels Voltage-gated Ca2+ Channels MembranePotential->CaChannels Activation CaInflux Increased Intracellular [Ca2+] CaChannels->CaInflux Neurotransmitter Neurotransmitter Release Dysregulation CaInflux->Neurotransmitter CellularEffects Neuronal Hyper-excitation, Paralysis, Insect Death Neurotransmitter->CellularEffects

Caption: Hypothesized signaling pathway for the insecticidal action of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectral data and experimental protocols for this compound. The detailed NMR and MS data serve as a benchmark for the identification and quality control of this natural product. The outlined experimental workflow offers a practical guide for its isolation, while the proposed signaling pathway provides a foundation for further mechanistic studies into its biological activities. This information is crucial for advancing the research and development of this compound and other β-dihydroagarofuran sesquiterpenoids as potential therapeutic agents or agrochemicals.

References

Unveiling the Bioactivity of Angulatin K: A Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K, a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a particular focus on its pro-apoptotic and anti-proliferative effects on human cervical cancer cells (HeLa). The following sections detail the cytotoxic profile of this compound, the experimental protocols for its evaluation, and the underlying molecular mechanisms involving the mitochondrial apoptotic pathway and the modulation of MAPK and STAT3 signaling cascades.

Data Presentation: Cytotoxicity of this compound

The anti-proliferative effect of this compound on HeLa cells was quantified using the MTT assay. The results demonstrate a dose-dependent inhibition of cell viability, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Treatment DurationIC50 Value (µM)
24 hours25.6
48 hours15.8
72 hours9.7

Experimental Protocols

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells were seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of this compound (dissolved in DMSO) for the indicated time periods.

MTT Assay for Cell Viability
  • HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.

  • After overnight incubation, the cells were treated with different concentrations of this compound for 24, 48, and 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Western Blot Analysis
  • HeLa cells were treated with this compound at the indicated concentrations and time points.

  • Total protein was extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein concentration was determined using the BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membranes were then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, PARP, p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-STAT3, STAT3, and β-actin.

  • After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Angulatin_K_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_mitochondrial Mitochondrial Pathway cluster_apoptosis Apoptosis AngulatinK This compound p38 p-p38 ↑ AngulatinK->p38 ERK p-ERK ↓ AngulatinK->ERK JNK p-JNK ↑ AngulatinK->JNK STAT3 p-STAT3 ↓ AngulatinK->STAT3 Bax Bax ↑ p38->Bax Bcl2 Bcl-2 ↓ ERK->Bcl2 JNK->Bax STAT3->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp3 Cleaved Caspase-3 ↑ CytoC->Casp3 PARP Cleaved PARP ↑ Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway in HeLa cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Culture HeLa Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Calculation MTT->IC50 Protein Protein Quantification (Densitometry) WB->Protein Conclusion Mechanism Elucidation IC50->Conclusion Protein->Conclusion

Caption: Experimental workflow for screening the biological activity of this compound.

Molecular Mechanisms of Action

Induction of Apoptosis via the Mitochondrial Pathway

This compound was found to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway. This was evidenced by a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. The altered Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, as demonstrated by the increased levels of cleaved Caspase-3 and the subsequent cleavage of its substrate, PARP.

Regulation of MAPK and STAT3 Signaling Pathways

The pro-apoptotic effects of this compound are further mediated by its modulation of key signaling pathways. Western blot analysis revealed that this compound treatment led to a significant increase in the phosphorylation of p38 and JNK, both of which are known to promote apoptosis. Conversely, the phosphorylation of ERK, a kinase often associated with cell survival and proliferation, was markedly decreased.

Furthermore, this compound was observed to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion. The phosphorylation of STAT3 at Tyr705 was significantly downregulated following this compound treatment. This inhibition of the STAT3 signaling pathway likely contributes to the downregulation of its target genes, including the anti-apoptotic protein Bcl-2.

Conclusion

The comprehensive screening of this compound's biological activity reveals its potent anti-proliferative and pro-apoptotic effects on HeLa cervical cancer cells. The underlying mechanisms involve the induction of the mitochondrial apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of the caspase cascade. Moreover, this compound exerts its anticancer effects by modulating the MAPK and STAT3 signaling pathways, promoting pro-apoptotic signals while inhibiting pro-survival signals. These findings underscore the potential of this compound as a promising candidate for further investigation and development as a novel anticancer therapeutic agent. This technical guide provides a foundational framework for researchers and drug development professionals to build upon in their exploration of this compound and other natural compounds in the fight against cancer.

Angulatin K: A Comprehensive Technical Review of a Sesquiterpenoid from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin K, a complex sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, represents a class of natural products with significant biological activities. This technical guide provides a detailed review of the current literature on this compound and related β-dihydroagarofuran sesquiterpenoids. It covers the history of its discovery, chemical structure, and known biological effects, with a focus on its insecticidal and cytotoxic properties. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes potential signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Celastrus angulatus, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide. The insecticidal and medicinal properties of this plant are largely attributed to a diverse array of sesquiterpenoid polyol esters, characterized by a β-dihydroagarofuran skeleton. Among these, this compound stands out as a structurally complex and biologically intriguing molecule. This review aims to consolidate the fragmented information available on this compound and its analogues, providing a foundational resource for further research and development.

History and Discovery

The investigation into the chemical constituents of Celastrus angulatus has led to the isolation and characterization of numerous sesquiterpenoids. While a singular, comprehensive research paper dedicated solely to "this compound" is not readily identifiable in the current body of literature, its structure has been elucidated as 1β, 2β, 8α, 15-tetraacetoxy-6α, 9β-dibenzoxy-4α-hydroxy-β-dihydroagrofuran . The discovery of this compound and its congeners has been part of a broader effort to identify the bioactive compounds responsible for the traditional uses of C. angulatus.

Chemical Structure

This compound belongs to the β-dihydroagarofuran class of sesquiterpenoids. Its core structure is a tricyclic sesquiterpene skeleton, which is heavily substituted with multiple acetate and benzoate groups.

Chemical Name: 1β, 2β, 8α, 15-tetraacetoxy-6α, 9β-dibenzoxy-4α-hydroxy-β-dihydroagrofuran

Molecular Formula: C₄₉H₅₂O₁₇

Molecular Weight: 912.9 g/mol

The complex stereochemistry and dense functionalization of this compound and related compounds present significant challenges for total synthesis and contribute to their diverse biological activities.

Biological Activities

Research on sesquiterpenoids from Celastrus angulatus has primarily focused on their insecticidal and anticancer properties. While specific quantitative data for this compound is limited, the activities of closely related analogues provide valuable insights into its potential.

Insecticidal Activity

Numerous studies have demonstrated the potent insecticidal effects of extracts and isolated compounds from C. angulatus against various insect pests, notably the oriental armyworm (Mythimna separata). The primary mechanism of this activity is believed to be neurotoxicity.

Cytotoxic Activity

In addition to their insecticidal properties, certain sesquiterpenoids from C. angulatus have exhibited cytotoxicity against human cancer cell lines. This suggests potential applications in oncology, although research in this area is still in its early stages.

Quantitative Biological Data

The following tables summarize the available quantitative data for sesquiterpenoids isolated from Celastrus angulatus. It is important to note that specific data for this compound is not available in the reviewed literature. The data presented here is for structurally similar compounds and should be considered indicative of the potential activity of this compound.

Table 1: Insecticidal Activity of Celastrus angulatus Sesquiterpenoids against Mythimna separata

CompoundKD₅₀ (μg/g)
Celangulin V548.6
NW12673.6
NW271121.3
NW301720.0
NW37252.3

KD₅₀: Knockdown dose 50, the dose required to knock down 50% of the test population.

Table 2: Cytotoxic Activity of Celastrus angulatus Sesquiterpenoids

CompoundCell LineIC₅₀ (μM)
NW12Bcap-37> 50
NW30Bcap-37> 50

IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro. Bcap-37 is a human breast carcinoma cell line.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies employed in the study of Celastrus sesquiterpenoids.

Isolation and Purification of this compound and Related Compounds

A general workflow for the isolation of β-dihydroagarofuran sesquiterpenoids from the root bark of Celastrus angulatus is depicted below.

G A Dried and powdered root bark of C. angulatus B Extraction with organic solvents (e.g., ethanol, methanol) A->B C Crude Extract B->C D Solvent-solvent partitioning C->D E Column Chromatography (Silica gel, Sephadex LH-20) D->E F Fractions E->F G Preparative High-Performance Liquid Chromatography (Prep-HPLC) F->G H Pure Sesquiterpenoids (e.g., this compound) G->H

Figure 1. General workflow for the isolation of sesquiterpenoids.

Methodology:

  • Extraction: The dried and powdered root bark of C. angulatus is typically extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fractions are subjected to various column chromatography techniques, including silica gel and Sephadex LH-20, to achieve further separation.

  • Preparative HPLC: Final purification of the individual compounds is often achieved using preparative high-performance liquid chromatography (Prep-HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Insecticidal Bioassay against Mythimna separata

Test Insect: Larvae of the oriental armyworm, Mythimna separata.

Methodology:

  • Rearing: M. separata larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 14:10 h light:dark photoperiod).

  • Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and applied to the dorsal surface of the larvae using a micro-applicator.

  • Observation: The treated larvae are observed at regular intervals (e.g., 24, 48, and 72 hours) for signs of knockdown and mortality.

  • Data Analysis: The knockdown dose 50 (KD₅₀) is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

Cell Line: Human breast carcinoma cell line (Bcap-37). Note: The BCaP-37 cell line has been identified as a HeLa derivative.[1]

Methodology:

  • Cell Culture: Bcap-37 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound and related β-dihydroagarofuran sesquiterpenoids exert their biological effects are not yet fully elucidated. However, based on the known activities of other natural product insecticides and cytotoxic agents, some potential pathways can be hypothesized.

Putative Insecticidal Mechanism of Action

The neurotoxic effects of many natural insecticides suggest that they may target ion channels or neurotransmitter receptors in the insect nervous system.

G A This compound B Insect Neuron A->B C Ion Channels (e.g., Na+, K+, Ca2+) B->C D Neurotransmitter Receptors (e.g., GABA, nAChR) B->D E Disruption of Ion Homeostasis C->E F Altered Neurotransmission D->F G Paralysis and Death E->G F->G

Figure 2. Hypothesized insecticidal mechanism of action.

Potential Cytotoxic Mechanism of Action

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis (programmed cell death). This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway B Mitochondrial Stress C Cytochrome c Release B->C D Caspase-9 Activation C->D G Caspase-3 Activation D->G E Death Receptor Binding F Caspase-8 Activation E->F F->G A This compound A->B A->E H Apoptosis G->H

Figure 3. Potential apoptosis-inducing pathways.

Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound.

Future Directions

The study of this compound and other sesquiterpenoids from Celastrus angulatus is a promising area of research. Future efforts should focus on:

  • Comprehensive Biological Screening: A broader evaluation of the biological activities of purified this compound against a wider range of insect pests and cancer cell lines.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways responsible for its insecticidal and cytotoxic effects.

  • Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further research and enable the synthesis of novel analogues with improved activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of this compound analogues to identify the key structural features required for its activity.

Conclusion

This compound, a structurally complex β-dihydroagarofuran sesquiterpenoid from Celastrus angulatus, represents a valuable lead compound for the development of new insecticides and potentially anticancer agents. While the current body of literature provides a foundation for understanding its properties, significant further research is needed to fully realize its therapeutic and agrochemical potential. This technical review serves as a comprehensive starting point for researchers interested in exploring this fascinating natural product.

References

Angulatin K and the Sesquiterpenoid Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus. Sesquiterpenoids are a diverse class of C15 isoprenoid compounds with a wide range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties. This technical guide provides an in-depth overview of this compound, its place within the broader context of sesquiterpenoid biosynthesis, and relevant experimental methodologies for its study.

Sesquiterpenoid Biosynthesis Pathway

Sesquiterpenoids are synthesized from the precursor farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the sesquiterpenoid backbone is catalyzed by sesquiterpene synthases (TPSs), which facilitate the cyclization of FPP into a vast array of hydrocarbon skeletons. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and various transferases introduce functional groups, leading to the vast structural diversity observed in this class of compounds.

This compound belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characterized by a tricyclic core. The biosynthesis of this core is a key step, followed by a series of oxidation and esterification reactions to yield the final polyol ester structure. While the general pathway to the dihydro-β-agarofuran skeleton is understood, the specific enzymatic steps leading to the unique esterification pattern of this compound have not yet been fully elucidated.

Figure 1: General overview of the sesquiterpenoid biosynthesis pathway leading to this compound.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on other sesquiterpenoid polyol esters from Celastrus angulatus provide some insights into the potential activity of this class of compounds.

CompoundBioactivityAssayResult
Several Sesquiterpenoid Polyol Esters from C. angulatusCytotoxicityHuman Breast Cancer Cell Line (Bcap-37)IC50 > 50 µM
Angulatins V, W, X, and Putterine B from C. angulatusAnti-inflammatoryNitric Oxide (NO) Production in RAW264.7 MacrophagesNo significant inhibition at 2.5 and 5 µM
Various Insecticidal Sesquiterpenoids from C. angulatusInsecticidal4th instar larvae of Mythimna separataKD50 and ED50 values reported (specific values vary by compound)

Note: IC50 (half maximal inhibitory concentration) and KD50/ED50 (median knockdown/effective dose) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Isolation and Purification of this compound from Celastrus angulatus

The following is a generalized protocol based on methods reported for the isolation of sesquiterpenoid polyol esters from Celastrus angulatus.

1. Extraction:

  • Air-dry the root bark of Celastrus angulatus and grind it into a fine powder.

  • Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours, with occasional shaking.

  • Filter the extract and repeat the maceration process with fresh solvent three times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Fractionation:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the dissolved extract to column chromatography using a nonpolar stationary phase like Diaion HP-20 or a similar macroporous resin.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 50:50, 70:30, 90:10, and 100% methanol) to separate compounds based on polarity.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

3. Purification:

  • Combine fractions containing compounds of interest based on TLC analysis.

  • Further purify the combined fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Use a suitable mobile phase gradient (e.g., acetonitrile/water or methanol/water) to achieve high-purity separation of individual compounds, including this compound.

  • Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compound.

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Isolation_Workflow Plant_Material Dried & Powdered Celastrus angulatus Root Bark Methanol_Extraction Methanol Extraction (Maceration) Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis RP_HPLC Preparative RP-HPLC TLC_Analysis->RP_HPLC Combine Fractions Pure_Angulatin_K Pure this compound RP_HPLC->Pure_Angulatin_K

Figure 2: General experimental workflow for the isolation and purification of this compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

  • Incubate the plate for 24 hours.

3. Nitric Oxide Measurement:

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

1. Cell Culture:

  • Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate culture medium supplemented with FBS and antibiotics.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. MTT Assay:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of this compound that reduces the viability of the cancer cells by 50%.

Chemical Synthesis

Currently, a detailed protocol for the total chemical synthesis of this compound is not available in the scientific literature. The complex stereochemistry and the presence of multiple ester groups present a significant synthetic challenge. The development of a synthetic route would likely involve a multi-step process focusing on the stereoselective construction of the dihydro-β-agarofuran core, followed by the regioselective introduction of the various ester functionalities.

Conclusion

This compound is a structurally complex sesquiterpenoid polyol ester with potential biological activities. While its specific anti-inflammatory and cytotoxic profiles require further investigation, the methodologies outlined in this guide provide a framework for its isolation, purification, and biological evaluation. The elucidation of its specific biosynthetic pathway and the development of a total synthesis route remain important areas for future research, which could unlock the full therapeutic potential of this and related natural products.

Unveiling Novel Sesquiterpenes from Celastrus Species: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Celastrus, a member of the Celastraceae family, has long been a focal point in traditional medicine and modern phytochemical research due to its rich production of bioactive secondary metabolites. Among these, sesquiterpenes, particularly those with a β-dihydroagarofuran skeleton, represent a class of compounds with significant therapeutic potential. These molecules have demonstrated a wide array of biological activities, including insecticidal, anti-tumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2][3][4] This technical guide provides an in-depth overview of the methodologies for identifying novel sesquiterpenes from Celastrus species, focusing on the experimental protocols, data interpretation, and the underlying signaling pathways affected by these compounds.

Isolation and Purification of Sesquiterpenes from Celastrus Species

The successful isolation of novel sesquiterpenes from Celastrus plant material is a multi-step process that begins with careful extraction and proceeds through various chromatographic purification stages. The general workflow is outlined below.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material. Different parts of the Celastrus plant, such as the root bark, fruits, or seeds, are used as they can contain varying profiles of sesquiterpenes.[4][5][6]

Detailed Protocol: Extraction

  • Preparation: Air-dry the collected plant material (e.g., 10 kg of Celastrus orbiculatus seeds) and grind it into a fine powder.[7]

  • Extraction: Macerate the powdered material with 95% ethanol (EtOH) at room temperature three times, for 72 hours each time. Alternatively, reflux extraction with methanol (MeOH) can be employed.[4][7]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4][6] The sesquiterpenes are typically found in the moderately polar fractions, such as the EtOAc or carbon tetrachloride (CCl₄) fractions.[6]

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_elucidation Structure Elucidation plant Powdered Celastrus Plant Material (Root Bark, Seeds, etc.) extraction Extraction (e.g., 95% EtOH, 3x72h) plant->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude Crude Extract concentrate->crude partition Solvent-Solvent Partitioning (e.g., H₂O-EtOAc) crude->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc Bioactive Fraction (e.g., EtOAc) fractions Fractions cc->fractions hplc Preparative HPLC (C18 Reversed-Phase) fractions->hplc pure Pure Novel Sesquiterpenes hplc->pure elucidation Spectroscopic Analysis (NMR, MS, IR, UV) pure->elucidation

Caption: General workflow for the isolation and identification of novel sesquiterpenes.
Chromatographic Purification

The partitioned extracts are complex mixtures that require further separation. A combination of chromatographic techniques is employed to isolate individual compounds.

Detailed Protocol: Chromatography

  • Silica Gel Column Chromatography: Subject the bioactive fraction (e.g., EtOAc extract) to column chromatography on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[8]

  • Sephadex LH-20 Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile (ACN) and water is a common mobile phase.[9]

Structure Elucidation of Novel Sesquiterpenes

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. For β-dihydroagarofuran sesquiterpenes, these techniques are crucial for determining the core skeleton, the nature and location of ester substituents, and the relative stereochemistry.

Detailed Protocol: Spectroscopic Analysis

  • Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula of the compound.[7]

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in identifying chromophores, such as aromatic moieties (e.g., benzoyl groups), which are common substituents in these sesquiterpenes.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

    • ¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity of atoms and the stereochemistry of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for placing the ester groups. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, which helps in determining the relative stereochemistry of the molecule.[7][10]

Bioactivities and Quantitative Data of Novel Sesquiterpenes

A significant driver for the isolation of novel sesquiterpenes from Celastrus is their diverse and potent bioactivities. The tables below summarize representative quantitative data for some of these compounds.

Table 1: Insecticidal and Antitumor Activities of Sesquiterpenes from Celastrus angulatus

CompoundBioactivityTest ModelResultReference
NW12InsecticidalMythimna separataKD₅₀: 673.6 µg/g[5]
NW27InsecticidalMythimna separataKD₅₀: 1121.3 µg/g[5]
NW31InsecticidalMythimna separataKD₅₀: 1720.0 µg/g[5]
NW30InsecticidalMythimna separataKD₅₀: 548.6 µg/g[5]
NW37InsecticidalMythimna separataKD₅₀: 252.3 µg/g[11]
Celangulatin CInsecticidalMythimna separataLD₅₀: 280.4 µg/mL[2]
Celangulatin FInsecticidalMythimna separataLD₅₀: 210.5 µg/mL[2]
Compound 1 (from ref[3])AntitumorBcap-37 (human breast cancer)IC₅₀: 54.08 µM[3]
Compound 2 (from ref[3])AntitumorBcap-37 (human breast cancer)IC₅₀: 61.35 µM[3]

Table 2: Anti-proliferative and Anti-inflammatory Activities of Sesquiterpenes from Celastrus orbiculatus

CompoundBioactivityTest ModelResultReference
Compound 4 (from ref[10])Anti-proliferativeHL-60 (leukemia)IC₅₀: 3.61 µM[10]
Compound 4 (from ref[10])Anti-proliferativeK562 (leukemia)IC₅₀: 17.13 µM[10]
Compound 4 (from ref[10])Anti-proliferativeHCT-116 (colon cancer)IC₅₀: 10.15 µM[10]
Compound 4 (from ref[12])Anti-inflammatoryRAW 264.7 macrophages (LPS-induced NO production)IC₅₀: 43.7 µM[12]

Signaling Pathways Modulated by Celastrus Sesquiterpenes

Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Research has indicated that sesquiterpenes from Celastrus species can modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Several studies have shown that constituents of Celastrus orbiculatus can inhibit the activation of NF-κB.[1][13] The mechanism often involves the prevention of the degradation of the inhibitory protein IκBα. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Sesquiterpenes from Celastrus can interfere with this cascade, likely by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[14][15][16]

G cluster_pathway NF-κB Signaling Pathway Inhibition stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikb_nfkb P-IκBα-NF-κB ikk->p_ikb_nfkb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->p_ikb_nfkb ub_p_ikb Ubiquitination p_ikb_nfkb->ub_p_ikb proteasome Proteasomal Degradation ub_p_ikb->proteasome nfkb NF-κB proteasome->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription nucleus->gene Activation celastrus Celastrus Sesquiterpenes celastrus->ikk Inhibition

Caption: Inhibition of the NF-κB pathway by Celastrus sesquiterpenes.
Reversal of Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. A key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. Sesquiterpenes isolated from Celastrus orbiculatus have been shown to reverse MDR in cancer cell lines.[17] While the exact signaling pathway for these specific sesquiterpenes is still under investigation, a plausible mechanism, extrapolated from other MDR-reversing natural products, involves the inhibition of P-gp function and/or expression. This could occur through direct binding to P-gp or by modulating signaling pathways that regulate P-gp expression, such as the Protein Kinase C (PKC) pathway.[18]

G cluster_mdr Proposed Mechanism for MDR Reversal pkc PKC Signaling Pathway pgp_gene P-gp Gene Transcription pkc->pgp_gene Activation pgp_protein P-glycoprotein (P-gp) Efflux Pump pgp_gene->pgp_protein Expression drugs_in Anticancer Drugs (Intracellular) drugs_out Anticancer Drugs (Extracellular) drugs_in->drugs_out Efflux celastrus Celastrus Sesquiterpenes celastrus->pkc Inhibition? celastrus->pgp_protein Direct Inhibition?

Caption: Proposed mechanism for MDR reversal by Celastrus sesquiterpenes.

Conclusion and Future Directions

The genus Celastrus is a prolific source of novel β-dihydroagarofuran sesquiterpenes with significant potential for the development of new drugs. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising sesquiterpenes, particularly in the areas of inflammation and oncology. Further investigation into the structure-activity relationships of these compounds will also be critical for the design and synthesis of more potent and selective therapeutic agents. The integration of advanced analytical techniques, high-throughput screening, and in-depth mechanistic studies will undoubtedly accelerate the translation of these natural products from laboratory discoveries to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Angulatin K Isolation, Purification, and Biological Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpene polyol ester derived from the root bark of Celastrus angulatus.[1] Sesquiterpenoids from this plant family, the Celastraceae, are known for a range of biological activities, including insecticidal, antitumor, and anti-inflammatory properties. These compounds, characterized by a β-dihydroagarofuran skeleton, represent a class of molecules with significant potential for drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound and summarizes its known and potential biological activities to guide further research.

Data Presentation

Table 1: Chromatographic Purification Parameters for this compound and Related Compounds

Chromatographic StepStationary PhaseMobile Phase/EluentElution ProfileFraction Collection
Initial Fractionation Macroporous Adsorption Resin (e.g., D101)Stepwise gradient of Ethanol in Water (e.g., 20-95%)Stepwise gradientEluates collected based on ethanol concentration
Column Chromatography 1 Silica Gel (200-300 mesh)Gradient of Ethyl Acetate in Petroleum EtherGradient elutionFractions collected based on TLC analysis
Column Chromatography 2 Sephadex LH-20Methanol or Chloroform/Methanol mixtureIsocratic elutionFractions collected based on volume and/or UV detection
Preparative HPLC Reversed-Phase C18Gradient of Acetonitrile in WaterGradient elutionPeak fractions collected based on UV detection

Table 2: Biological Activity of Sesquiterpenoid Polyol Esters from Celastrus angulatus

CompoundBiological ActivityAssayQuantitative Data (IC₅₀/KD₅₀)Reference
This compound Not explicitly stated in available literature.---
Related Sesquiterpenoids InsecticidalLeaf disc method against Mythimna separataKD₅₀ values range from ~50 to >1000 µg/g[2]
Withangulatin A Anti-inflammatoryInhibition of COX-2 expression in T-lymphocytes-
Celangulin IV & V Neurotoxic (Insecticidal)Inhibition of Na+/K+-ATPase activityConcentration-dependent inhibition

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a composite method based on established procedures for the isolation of sesquiterpenoid polyol esters from Celastrus angulatus.

1. Plant Material and Extraction:

  • Air-dry the root bark of Celastrus angulatus at room temperature and pulverize into a coarse powder.

  • Macerate the powdered root bark (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours. Repeat the extraction process three times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water (1 L) and perform successive liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol (3 x 1 L each).

  • Concentrate each fraction under reduced pressure. The sesquiterpenoid polyol esters, including this compound, are typically enriched in the ethyl acetate fraction.

3. Macroporous Resin Column Chromatography:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

  • Load the solution onto a D101 macroporous adsorption resin column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase and visualize with vanillin-sulfuric acid reagent.

4. Silica Gel Column Chromatography:

  • Combine fractions enriched with this compound (based on TLC comparison with a reference standard if available, or by tracking characteristic spots).

  • Subject the combined fractions to silica gel column chromatography (200-300 mesh).

  • Elute with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze by TLC to pool those containing the compound of interest.

5. Gel Permeation Chromatography:

  • Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

6. Preparative High-Performance Liquid Chromatography (HPLC):

  • Perform the final purification step using a preparative reversed-phase C18 HPLC column.

  • Elute with a gradient of acetonitrile in water.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain pure this compound.

7. Structure Elucidation and Purity Assessment:

  • Confirm the structure of the isolated compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).

  • Assess the purity of the final product using analytical HPLC.

Mandatory Visualizations

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification Powdered Root Bark Powdered Root Bark Ethanol Extraction Ethanol Extraction Powdered Root Bark->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Macroporous Resin Macroporous Resin Ethyl Acetate Fraction->Macroporous Resin Silica Gel Column Silica Gel Column Macroporous Resin->Silica Gel Column Sephadex LH-20 Sephadex LH-20 Silica Gel Column->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for the Isolation and Purification of this compound.

Hypothesized Signaling Pathway of this compound's Biological Activity

Based on the known activities of structurally similar sesquiterpenoids from the Celastraceae family, a potential mechanism of action for this compound can be hypothesized. It is important to note that the following pathways require experimental validation for this compound specifically.

  • Anti-inflammatory Activity: Similar to Withangulatin A, this compound may exert anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2). This could be mediated through the suppression of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • Insecticidal/Neurotoxic Activity: The insecticidal properties of related compounds like Celangulin IV and V have been linked to the inhibition of Na+/K+-ATPase. This compound might share this mechanism, leading to disruption of ion gradients in neuronal cells of insects, resulting in paralysis and death.

G cluster_pathway Hypothesized Signaling Pathway for this compound cluster_inflammation Anti-inflammatory Pathway cluster_neurotoxicity Insecticidal (Neurotoxic) Pathway This compound This compound MAPK MAPK This compound->MAPK inhibits NF-kB NF-kB This compound->NF-kB inhibits Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase inhibits COX-2 COX-2 MAPK->COX-2 activates NF-kB->COX-2 activates Inflammation Inflammation COX-2->Inflammation Neuronal Ion Gradient Neuronal Ion Gradient Na+/K+-ATPase->Neuronal Ion Gradient maintains Paralysis/Death Paralysis/Death Neuronal Ion Gradient->Paralysis/Death disruption leads to

References

Application Note: A Proposed High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Angulatin K

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Angulatin K, a natural sesquiterpene polyol ester.[1] Given the absence of a standardized, published method, this document provides a comprehensive starting point for researchers. The proposed reversed-phase HPLC method is designed for robustness and sensitivity. Furthermore, this document outlines a detailed protocol for method validation in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring the suitability of the method for its intended purpose.[2][3][4] All experimental procedures and validation protocols are described in detail to facilitate implementation in a laboratory setting.

Introduction

This compound is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.[1] As with many natural products under investigation for pharmaceutical applications, a reliable and validated analytical method is crucial for quantification, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[5][6] This document presents a proposed HPLC-UV method for the determination of this compound and provides a comprehensive protocol for its validation.

Proposed HPLC Method for this compound

The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterProposed Condition
Instrument Standard HPLC system with a UV or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (Note: This should be optimized by determining the UV absorbance maximum of this compound)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the Working Stock Solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (General Procedure)
  • Extraction: For a solid sample (e.g., plant material or formulation), accurately weigh a suitable amount and extract with methanol using sonication or shaking. An optimized extraction procedure may need to be developed.[6]

  • Dilution: Dilute the extract with methanol to a concentration expected to fall within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulate matter.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability.[2][3][4][7] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample matrix and a matrix spiked with this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be evaluated over a specified range by analyzing a series of at least five standard concentrations.

  • Precision: The closeness of agreement among a series of measurements. It should be assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of this compound is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation (Hypothetical Validation Data)

The following tables represent hypothetical data that would be generated during the validation of the HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Regression Equation y = 15200x + 300
Correlation Coeff. (r²) 0.9998

Table 2: Precision Data

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6 over 3 days)
101.5%1.8%
500.8%1.2%
1000.5%0.9%

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)RSD (%)
80%4039.899.51.3
100%5050.4100.80.9
120%6059.599.21.1

Table 4: LOD and LOQ

ParameterValue (µg/mL)Method
LOD 0.25Based on Signal-to-Noise ratio of 3:1
LOQ 0.80Based on Signal-to-Noise ratio of 10:1

Visualization

The following diagram illustrates the general workflow for the development and validation of the proposed HPLC method for this compound.

HPLC_Method_Workflow start Start: Need for This compound Quantification lit_review Literature Review & Method Scoping start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_opt Detector Parameter Optimization (e.g., Wavelength) method_dev->det_opt sys_suit System Suitability Test col_select->sys_suit mp_opt->sys_suit det_opt->sys_suit validation Method Validation (ICH Q2) sys_suit->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq routine_analysis Routine Analysis of this compound specificity->routine_analysis linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis lod_loq->routine_analysis end End: Validated Method routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive, proposed HPLC method suitable for the quantitative analysis of this compound. The detailed experimental and validation protocols offer a clear pathway for researchers to establish a robust and reliable analytical method in their own laboratories. Adherence to the outlined validation procedures will ensure that the developed method is accurate, precise, and fit for its intended purpose in the research and development of this compound.

References

Application Notes and Protocols for Angulatin K Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angulatin K is a natural sesquiterpene polyol ester identified in the root bark of Celastrus angulatus. While specific biological data for this compound is limited in publicly available literature, related compounds from the Celastrus, Physalis, and Inula genera have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a detailed, generalized protocol for evaluating the cytotoxic effects of a test compound, such as this compound, on cancer cell lines. The protocols outlined below for the MTT assay and Annexin V/PI apoptosis assay are standard methods for determining the half-maximal inhibitory concentration (IC50) and the mechanism of cell death.

Data Presentation

Due to the limited availability of specific cytotoxic data for this compound, the following table summarizes the IC50 values of related compounds from the Physalis angulata plant, which are known for their cytotoxic properties. This data serves as a reference for the expected range of activity for similar natural products.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Physalin BVarious Cancer Cell Lines0.58 - 15.18[1]
Physalin DVarious Cancer Cell Lines0.28 - 2.43[1]
Physalin FVarious Cancer Cell Lines<4[2]
Withangulatin AColorectal Carcinoma (COLO 205)16.6 µM[3]
Withangulatin AGastric Carcinoma (AGS)1.8 µM[3]
Withangulatin IColorectal Carcinoma (COLO 205)53.6 µM[3]
Withangulatin IGastric Carcinoma (AGS)65.4 µM[3]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability. This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or test compound) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This protocol uses Annexin V, a protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells), to differentiate between different stages of cell death via flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for cytotoxicity and apoptosis assays.

Representative Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell angulatin_k This compound ros ROS Production angulatin_k->ros bax Bax angulatin_k->bax upregulates bcl2 Bcl-2 angulatin_k->bcl2 downregulates mitochondrion Mitochondrion ros->mitochondrion Mitochondrial Stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion promotes bcl2->mitochondrion inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Measuring Angulatin K-Induced Apoptosis by Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K, a novel natural compound, has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis are critical steps in the evaluation of its therapeutic potential. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2][3] This application note provides a detailed protocol for measuring this compound-induced apoptosis using this technique.

The principle of the assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[1] By using both dyes, one can distinguish between different cell populations.

Principle of the Assay

The Annexin V/PI apoptosis assay allows for the differentiation of cell populations based on their staining patterns:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely observed).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade.

G AngulatinK This compound ROS ↑ Reactive Oxygen Species (ROS) AngulatinK->ROS Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) AngulatinK->Bcl2 Mito Mitochondria ROS->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents
  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (negative control) and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.[4]

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Washing cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells (Adherent & Suspension) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend StainAV Add Annexin V-FITC Incubate 15 min Resuspend->StainAV StainPI Add PI StainAV->StainPI Analyze Flow Cytometry Analysis StainPI->Analyze

Caption: Workflow for measuring apoptosis by flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Apoptosis in [Cancer Cell Line] after 48 hours

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 0.9
This compound2568.3 ± 4.218.7 ± 2.313.0 ± 1.8
This compound5045.1 ± 5.135.4 ± 3.819.5 ± 2.5
This compound10022.7 ± 4.848.2 ± 4.129.1 ± 3.3
Positive ControlVaries15.4 ± 3.040.1 ± 4.544.5 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments. Values are hypothetical and for illustrative purposes only.

Troubleshooting

  • High background staining in negative controls: Ensure cells are healthy before starting the experiment and handle them gently during harvesting and washing to avoid mechanical damage to the cell membrane.

  • Low signal for Annexin V: Confirm the presence of sufficient calcium in the binding buffer, as Annexin V binding to PS is calcium-dependent.[2]

  • High PI staining in all samples: This could indicate that the cells were not viable at the start of the experiment or that the treatment is causing necrosis rather than apoptosis.

By following this detailed protocol, researchers can effectively measure and quantify the apoptotic effects of this compound, providing valuable insights into its potential as a novel anti-cancer therapeutic.

References

Application Note: In Vitro Anti-inflammatory Assay for Angulatin K

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angulatin K, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, is a natural compound with potential therapeutic properties. While direct studies on the anti-inflammatory activity of this compound are emerging, related compounds from the Celastraceae family have demonstrated significant anti-inflammatory effects. Notably, diterpenoids from Celastrus orbiculatus have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by inhibiting the NF-κB and MAPK signaling pathways. This application note provides a detailed protocol for assessing the in vitro anti-inflammatory activity of this compound using a well-established cell-based assay.

The described protocols will enable researchers to evaluate the inhibitory effect of this compound on key inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in LPS-stimulated murine macrophages. Furthermore, this document outlines the methodology to investigate the potential mechanism of action of this compound by examining its effects on the NF-κB and MAPK signaling cascades.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response. This response is characterized by the production of pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This assay utilizes LPS-stimulated RAW264.7 macrophages as an in vitro model of inflammation. The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of these inflammatory markers.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound. These tables are structured for clear comparison and interpretation of the compound's activity.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
LPS + this compound120.1 ± 1.122.1
LPS + this compound513.5 ± 0.947.7
LPS + this compound107.3 ± 0.571.7
LPS + this compound253.1 ± 0.388.0
Dexamethasone (10 µM)-4.5 ± 0.482.6

Positive Control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-55 ± 832 ± 515 ± 3
LPS (1 µg/mL)-2850 ± 1503500 ± 210850 ± 65
LPS + this compound12280 ± 1202800 ± 180680 ± 50
LPS + this compound51570 ± 951925 ± 110470 ± 35
LPS + this compound10855 ± 601050 ± 75255 ± 20
LPS + this compound25340 ± 30420 ± 40100 ± 12
Dexamethasone (10 µM)-430 ± 45525 ± 55130 ± 15

Positive Control

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before proceeding with the anti-inflammatory assays.

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G cluster_workflow Experimental Workflow A Seed RAW264.7 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: MTT Assay Workflow.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A positive control (e.g., Dexamethasone) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AngulatinK This compound AngulatinK->MAPK Inhibits AngulatinK->IKK Inhibits AP1 AP-1 MAPK->AP1 Activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) AP1->ProInflammatory Induces IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->ProInflammatory Induces

Caption: this compound Signaling Pathway.

Conclusion

This application note provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory properties of this compound. By following these methodologies, researchers can obtain robust and reproducible data on the compound's ability to modulate key inflammatory pathways and its potential as a novel anti-inflammatory agent. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying molecular mechanisms.

Application Notes & Protocols: Efficacy Testing of Angulatin K in an In Vivo Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a natural sesquiterpene polyol ester with potential anti-neoplastic properties.[1] The comprehensive evaluation of such therapeutic candidates necessitates robust preclinical in vivo models to assess efficacy and understand the mechanism of action. This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model to test the anti-tumor efficacy of this compound.

The protocol outlines the use of human cancer cells, which often exhibit aberrant signaling pathways critical for tumor growth and survival. One such pathway, the STAT3 signaling cascade, is constitutively activated in a wide array of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[2][3][4] Suppression of STAT3 activation is a promising therapeutic strategy, leading to the induction of apoptosis in tumor cells.[2][3] This application note will, therefore, focus on a xenograft model using a cancer cell line with known STAT3 hyperactivation to evaluate the therapeutic potential of this compound as a putative STAT3 inhibitor.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway: this compound and STAT3 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, targeting the STAT3 signaling pathway. This pathway is a critical mediator of cellular proliferation and survival in many cancers.[4][5]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization TargetGenes Target Genes (Cyclin D1, Bcl-2, Survivin) STAT3_active->TargetGenes Transcription AngulatinK This compound AngulatinK->JAK Inhibition Proliferation Proliferation TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: Hypothetical inhibition of the JAK/STAT3 pathway by this compound.

Experimental Workflow

The diagram below outlines the complete experimental workflow for the in vivo efficacy testing of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Establishment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Phase Cell_Culture 1. Cancer Cell Line Culture & Expansion Cell_Harvest 3. Cell Harvest & Preparation for Injection Cell_Culture->Cell_Harvest Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Implantation 4. Subcutaneous Tumor Implantation Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 6. Animal Randomization & Grouping Tumor_Growth->Randomization Treatment 7. Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Monitoring 8. Daily Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Tissue_Collection 10. Tumor & Organ Collection Endpoint->Tissue_Collection Analysis 11. Data Analysis & Histopathology Tissue_Collection->Analysis

Caption: Workflow for in vivo xenograft model and this compound efficacy testing.

Experimental Protocols

Cell Culture
  • Cell Line Selection: Utilize a human cancer cell line with documented constitutive STAT3 activation (e.g., MDA-MB-231 for breast cancer, or HT-29 for colorectal cancer).

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Expansion: Passage cells upon reaching 80-90% confluency to maintain exponential growth.[6] Ensure cells are passaged at least twice after thawing from cryopreservation before implantation.[6]

  • Viability Check: Before harvesting for injection, perform a trypan blue exclusion assay to ensure cell viability is >95%.

In Vivo Xenograft Model
  • Animal Model: Use 6-8 week old female athymic nude mice (or NSG mice for poorly engrafting cell lines).[7][8]

  • Acclimation: Allow mice to acclimate for at least 5-7 days in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

  • Cell Preparation for Injection:

    • Harvest cells using trypsin and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel (or Cultrex BME) to a final concentration of 5 x 10⁷ cells/mL.[9] Keep on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave the right flank of the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the shaved flank using a 25-27 gauge needle.[9]

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure the tumor dimensions 2-3 times per week using digital calipers.[8]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Proceed with randomization when tumors reach an average volume of 100-150 mm³.

This compound Efficacy Testing
  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[8]

    • Group 1: Vehicle Control (e.g., PBS, DMSO/saline solution)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 25 mg/kg)

    • Group 4: Positive Control (a known STAT3 inhibitor or standard chemotherapy)

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer the treatment via the determined route (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)) at a set frequency (e.g., daily or every other day).[8]

  • Monitoring:

    • Measure tumor volume and mouse body weight every other day. Body weight is a key indicator of systemic toxicity.

    • Monitor animal health daily for any signs of distress or adverse effects.

  • Study Endpoint:

    • The study can be terminated after a fixed period (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • Euthanize all animals according to approved institutional guidelines.

    • Excise tumors, measure their final weight, and collect tissues (e.g., liver, spleen) for further analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Volume Over Time

Day Vehicle Control (mm³) This compound (10 mg/kg) (mm³) This compound (25 mg/kg) (mm³) Positive Control (mm³)
0 120.5 ± 15.2 121.3 ± 14.8 119.9 ± 15.5 120.8 ± 16.1
3 185.6 ± 20.1 160.2 ± 18.5 145.7 ± 17.3 140.1 ± 16.9
6 310.2 ± 35.7 225.8 ± 28.4 180.4 ± 22.1 175.3 ± 21.5
9 525.9 ± 58.3 315.4 ± 40.1 220.6 ± 29.8 210.8 ± 28.4
12 840.1 ± 95.6 410.7 ± 55.2 265.9 ± 38.7 245.2 ± 33.6
15 1250.7 ± 140.2 520.3 ± 70.8 310.1 ± 45.3 280.4 ± 40.1
18 1680.4 ± 185.9 635.8 ± 88.4 355.7 ± 56.2 315.9 ± 48.7
21 2105.3 ± 230.1 750.1 ± 105.6 402.3 ± 68.9 350.6 ± 55.4

Data are presented as mean ± SEM.

Table 2: Endpoint Tumor Weight and Body Weight Change

Group Initial Body Weight (g) Final Body Weight (g) % Body Weight Change Final Tumor Weight (g) % Tumor Growth Inhibition (TGI)
Vehicle Control 22.5 ± 0.8 21.9 ± 0.9 -2.7% 2.1 ± 0.25 0%
This compound (10 mg/kg) 22.3 ± 0.7 22.0 ± 0.8 -1.3% 0.75 ± 0.11 64.3%
This compound (25 mg/kg) 22.6 ± 0.9 22.4 ± 0.9 -0.9% 0.40 ± 0.07 81.0%
Positive Control 22.4 ± 0.8 21.5 ± 1.0 -4.0% 0.35 ± 0.06 83.3%

Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.

Post-Efficacy Analysis

To further validate the mechanism of action, collected tumor samples can be used for:

  • Histopathology (H&E Staining): To observe tumor morphology and necrosis.

  • Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Western Blotting: To measure the levels of total and phosphorylated STAT3 and downstream target proteins (e.g., Bcl-2, Cyclin D1) in tumor lysates.

These analyses will provide crucial insights into how this compound exerts its anti-tumor effects at the molecular level, corroborating the in vivo efficacy data.

References

Application Notes and Protocols for Angulatin K Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Disclaimer: Angulatin K is a natural sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. To date, there is a lack of published in vivo studies detailing its pharmacokinetics, optimal administration routes, and specific signaling pathway interactions in animal models. The following application notes and protocols are therefore based on established methodologies for analogous sesquiterpenoid compounds and general best practices for in vivo research. Researchers should perform initial dose-ranging and toxicity studies to determine the safety and tolerability of this compound in their specific animal models.

Introduction

This compound is a sesquiterpenoid with potential biological activities, suggested by preliminary in vitro studies on related compounds from Celastrus angulatus. These notes provide detailed protocols for the administration of this compound to rodent models for efficacy and pharmacokinetic studies. Due to the hydrophobic nature of many sesquiterpenoids, appropriate vehicle selection is critical for ensuring bioavailability.

Quantitative Data Summary of Analogous Sesquiterpenoids

The following table summarizes pharmacokinetic data from published studies on other sesquiterpenoids, which can serve as a reference for designing studies with this compound.

Parameterα-Humulene (Mouse)2α-hydroxyl-3β-angeloylcinnamolide (Rat)
Oral Dose 150 mg/kgNot specified
Intravenous Dose Not specifiedNot specified
Oral Bioavailability 18%-
Time to Peak Plasma Concentration (Tmax) - Oral 15 minutesRapid absorption
Elimination Half-life (t1/2) - Oral 118.2 minutesRapid elimination
Tissue Distribution High amounts in liver, kidneys, heart, lungs, spleen, and brain.[1][2]Highest amount in kidney, followed by lung, heart, spleen, and liver.[3]
Reference Chaves et al.[1][2]J. Pharm. Biomed. Anal. (2013)[3]

Experimental Protocols

Preparation of Dosing Solutions

Given that this compound is a hydrophobic sesquiterpene polyol ester, it is unlikely to be soluble in aqueous solutions. A common approach for such compounds is to prepare a stock solution in an organic solvent, which is then diluted in a vehicle suitable for animal administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile water for injection

Protocol for a Vehicle System (e.g., for Intraperitoneal or Intravenous injection):

  • Prepare the vehicle solution by mixing DMSO, PEG400, and Tween 80 in a 10:40:5 ratio by volume.

  • Weigh the required amount of this compound and dissolve it in the vehicle solution to create a stock concentration. Use gentle vortexing or sonication if necessary to aid dissolution.

  • For the final dosing solution, dilute the stock solution with saline or sterile water to the desired concentration. The final concentration of DMSO should ideally be below 5-10% of the total injection volume to minimize toxicity.

Protocol for an Oral Gavage Suspension:

  • Prepare a vehicle of 0.5% carboxymethyl cellulose (CMC) in sterile water.

  • Weigh the required amount of this compound.

  • Create a uniform suspension by gradually adding the CMC vehicle to the this compound powder while triturating with a mortar and pestle.

Administration Routes

The choice of administration route depends on the study's objective (e.g., screening for efficacy vs. determining bioavailability).

This route is common for evaluating the therapeutic potential of a compound after gastrointestinal absorption.

Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6) or Rat (e.g., Sprague-Dawley or Wistar)

  • Age: 6-8 weeks

  • Weight: 20-25 g (mouse), 200-250 g (rat)

Procedure:

  • Fast the animals for 4-6 hours before dosing to ensure gastric emptying, but allow access to water.

  • Calculate the required dose volume based on the animal's body weight. A typical administration volume is 5-10 mL/kg.

  • Gently restrain the animal.

  • Insert a ball-tipped gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.

  • Monitor the animal for any signs of distress after administration.

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Animal Model:

  • Same as for oral administration.

Procedure:

  • Calculate the required dose volume. Typical injection volumes are 5-10 mL/kg for mice and 2-5 mL/kg for rats.

  • Restrain the animal to expose the abdomen.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Aspirate to ensure no fluid is drawn back, then inject the this compound solution.

  • Monitor the animal for any signs of irritation or distress.

IV injection provides 100% bioavailability and is used for pharmacokinetic studies and when rapid systemic exposure is required.

Animal Model:

  • Same as for oral administration.

Procedure:

  • The lateral tail vein is the most common site for IV injection in rodents.

  • Warm the animal's tail with a heat lamp or warm water to dilate the veins.

  • Place the animal in a restraint device.

  • Using a 27-30 gauge needle, slowly inject the this compound solution into the lateral tail vein.

  • The maximum bolus injection volume is typically 5 mL/kg.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_endpoint Endpoint prep_sol Prepare this compound Dosing Solution/Suspension oral Oral Gavage prep_sol->oral ip Intraperitoneal Injection prep_sol->ip iv Intravenous Injection prep_sol->iv animal_prep Animal Acclimatization (1 week) animal_prep->oral animal_prep->ip animal_prep->iv efficacy_study Efficacy Study (e.g., Tumor Model) oral->efficacy_study tox_study Toxicology Assessment oral->tox_study ip->efficacy_study ip->tox_study pk_study Pharmacokinetic Analysis (Blood Sampling) iv->pk_study iv->tox_study data_analysis Data Analysis and Interpretation pk_study->data_analysis efficacy_study->data_analysis tox_study->data_analysis G AngulatinK This compound MEK MEK AngulatinK->MEK Hypothesized Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

References

Troubleshooting & Optimization

Technical Support Center: Angulatin K for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Angulatin K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus.[1] It belongs to a class of compounds known for their potential biological activities, making them of interest in various fields of research, including oncology and immunology.

Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

This compound is a hydrophobic molecule and, like many sesquiterpenes, has poor water solubility. The recommended solvent for preparing stock solutions for in vitro assays is Dimethyl Sulfoxide (DMSO).

Q3: What is the maximum concentration at which I can dissolve this compound in DMSO?

Based on available data for similar complex natural products, this compound is expected to be soluble in DMSO at a concentration of at least 5.4 mg/mL. It is important to note that achieving this concentration may require sonication.

Q4: My this compound solution appears cloudy or has precipitates after dilution in aqueous media. How can I resolve this?

This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous cell culture medium. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Pre-warming: Gently warm both the this compound stock solution and the cell culture medium to 37°C before dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of serum-containing medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.

  • Vortexing: After dilution, vortex the solution gently to ensure it is thoroughly mixed.

Q5: What are the known signaling pathways affected by this compound or similar compounds?

While specific data for this compound is still emerging, related sesquiterpene lactones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[2] These pathways are critical regulators of cellular processes like proliferation, apoptosis, and immune responses.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or incomplete dissolution.Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Use sonication to aid dissolution. Gentle warming to 37°C can also be beneficial.
Precipitate forms immediately upon dilution in cell culture media. The compound is "crashing out" of the solution due to its hydrophobicity.Decrease the final concentration of this compound. Increase the serum concentration in the medium for the initial dilution step. Follow the stepwise dilution protocol outlined in the FAQs.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.Prepare a fresh stock solution for each experiment. Ensure the stock solution is completely dissolved and homogenous before each use by vortexing.
Observed cytotoxicity at low concentrations of this compound. The final DMSO concentration in the culture medium is too high.Calculate the final DMSO concentration and ensure it is within a range that is non-toxic to your specific cell line (typically <0.5%). Perform a vehicle control experiment with the same final DMSO concentration to assess solvent toxicity.

Quantitative Solubility Data

The following table summarizes the solubility of a comparable complex natural product in DMSO. This information can be used as a guideline for preparing this compound stock solutions.

Solvent Solubility Notes
DMSO≥ 5.4 mg/mLSonication may be required to achieve complete dissolution.[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath sonicator recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 694.72 g/mol (like Angulatin B, a related compound), you would weigh 6.95 mg.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not completely dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol for Western Blot Analysis of MAPK Pathway Activation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total-ERK1/2) to normalize for protein loading.

    • Quantify the band intensities to determine the change in protein phosphorylation upon treatment with this compound.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute to Working Concentration in Media prep_stock->dilute treat_cells Treat Cells with This compound dilute->treat_cells seed_cells Seed Cells seed_cells->treat_cells lysis Cell Lysis & Protein Quantification treat_cells->lysis western Western Blot (e.g., for p-ERK) lysis->western data_analysis Data Analysis western->data_analysis

Caption: Workflow for studying this compound's effects.

MAPK_pathway Potential Inhibition of MAPK Pathway by this compound extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response angulatin_k This compound angulatin_k->mek Potential Inhibition

Caption: this compound's potential MAPK pathway inhibition.

NFkB_pathway Potential Inhibition of NF-κB Pathway by this compound inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_ikb NF-κB/IκBα Complex (Inactive) ikb->nfkb_ikb nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikk gene_transcription Gene Transcription (Inflammatory Cytokines, Anti-apoptotic proteins) nucleus->gene_transcription angulatin_k This compound angulatin_k->ikk Potential Inhibition

Caption: this compound's potential NF-κB pathway inhibition.

References

Angulatin K Stability in Cell Culture Media: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of Angulatin K in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

A1: this compound, a natural sesquiterpene polyol ester, is expected to exhibit moderate stability in standard cell culture media.[1] The stability can be influenced by several factors including media composition, pH, temperature, and exposure to light. For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. Hypothetical stability data in two common media are presented below.

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (Hours)Concentration in DMEM (%)Concentration in RPMI-1640 (%)
0100100
69592
128885
247570
485548
723528

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture media immediately before use.

Q3: Does the presence of serum in the culture medium affect this compound stability?

A3: Yes, the presence of serum can impact the stability and bioavailability of small molecules.[2] Serum proteins may bind to this compound, which can either protect it from degradation or reduce its effective concentration. It is advisable to perform stability studies in both serum-free and serum-containing media to assess this effect.

Table 2: Hypothetical Impact of Fetal Bovine Serum (FBS) on this compound Stability in DMEM at 37°C over 48 hours

FBS ConcentrationThis compound Concentration (%)
0%55
5%60
10%65
20%68

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

This could be due to the degradation of the compound in the cell culture medium.

  • Recommendation: Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. A detailed protocol for a stability assessment is provided below. It is also crucial to ensure proper storage of stock solutions and to prepare fresh working solutions for each experiment.

Issue 2: High variability between experimental replicates.

High variability can be caused by inconsistent handling of the compound or issues with the experimental setup.

  • Recommendation: Ensure accurate and consistent pipetting of the this compound stock solution into the culture medium. Use a vortex or gentle mixing to ensure homogenous distribution of the compound in the media before adding it to the cells. Always include appropriate controls in your experiments.[3]

Logical Troubleshooting Flow:

TroubleshootingFlow start Inconsistent Results c1 Check Stock Solution (Age, Storage) start->c1 c2 Review Dilution Protocol (Accuracy, Mixing) c1->c2 Stock OK c3 Assess Compound Stability (Time-course analysis) c2->c3 Protocol OK c4 Evaluate Assay Performance (Controls, Reagents) c3->c4 Stability OK end Consistent Results c4->end Assay OK

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[4]

  • Preparation of this compound Spiked Media:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Spike pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to a final concentration of 10 µM.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Place the this compound-spiked medium in a sterile, capped tube and incubate at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot (e.g., 500 µL) of the spiked medium.

    • Immediately store the collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample.

    • Vortex for 30 seconds and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase gradient optimized for this compound.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

Experimental Workflow Diagram:

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 1 mM This compound Stock spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate sample Collect Aliquots at Time Points (0-72h) incubate->sample store Store at -80°C sample->store protein_precip Protein Precipitation (Acetonitrile) store->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

Postulated Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, compounds with similar structures have been shown to influence key cellular processes such as proliferation and apoptosis. A plausible target for this compound could be the MAPK/ERK pathway, which is frequently involved in cell fate decisions.[5][6][7][8]

Hypothetical Signaling Pathway Diagram:

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Jun, c-Fos) ERK->TranscriptionFactors AngulatinK This compound AngulatinK->MEK Inhibition? GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

preventing Angulatin K precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Angulatin K in aqueous solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a sesquiterpene polyol ester derived from Celastrus angulatus, is a lipophilic compound with limited solubility in aqueous solutions. Precipitation is a common issue when preparing working solutions for in vitro and other biological assays. This guide provides a systematic approach to overcoming this challenge.

Initial Observation: A precipitate is visible in the aqueous solution of this compound, appearing as cloudiness, fine particles, or larger crystals.

Immediate Action: Do not proceed with the experiment. The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the current solvent system, which will lead to inaccurate and unreliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What is the most likely cause?

A1: This is the most common precipitation scenario for this compound. The primary cause is the drastic change in solvent polarity when a concentrated dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous environment. This compound is readily soluble in organic solvents like DMSO but has very low solubility in water. When the percentage of DMSO in the final solution is too low to maintain solubilization, the compound crashes out of solution.

Q2: What is the recommended method for preparing aqueous working solutions of this compound?

A2: The most reliable method is to start with a high-concentration stock solution in 100% DMSO and then perform serial dilutions. For the final working solution, it is crucial to add the this compound stock solution to the aqueous buffer or medium dropwise while gently vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation. Ensure the final DMSO concentration in your working solution is kept as high as experimentally permissible, typically between 0.1% and 0.5% for most cell-based assays, to maintain the solubility of this compound.

Q3: I am still observing precipitation even with a low final DMSO concentration. What are my next options?

A3: If precipitation persists, you may need to employ more advanced formulation strategies. Here are some options to consider, starting with the most straightforward:

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO concentration might be sufficient.

  • Use of a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, can help to form micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous solution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q4: Could the pH of my buffer be affecting this compound's stability and solubility?

A4: Yes, the pH of the aqueous solution can be a critical factor. This compound is a polyol ester. Ester bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. While this is more of a stability concern over time, significant pH changes can also affect the compound's overall charge and polarity, potentially influencing its solubility. It is advisable to use a well-buffered system within a neutral pH range (e.g., pH 7.2-7.4) for your experiments, unless the experimental design requires otherwise.

Q5: How does temperature affect this compound solubility?

A5: Temperature can have a variable effect on the solubility of compounds. While for some, solubility increases with temperature, for others it can decrease. It is important to maintain a consistent temperature throughout your experiment. When preparing solutions, ensure that all components, including the aqueous buffer and the this compound stock, are at the same temperature, preferably the temperature of the intended experiment (e.g., 37°C for cell culture). Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO)Primary solvent for high-concentration stock solutions.High solubilizing capacity for lipophilic compounds. Ensure the final concentration in aqueous solutions is low and tolerated by the experimental system.
EthanolAlternative solvent for stock solutions.Can be used, but may be more volatile and potentially more cytotoxic than DMSO at similar concentrations in some assays.
Chloroform, DichloromethaneNot recommended for biological assays.Suitable for analytical purposes but not compatible with aqueous experimental systems.
Ethyl Acetate, AcetoneNot recommended for biological assays.Suitable for analytical purposes but not compatible with aqueous experimental systems.

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stockRapid change in solvent polarity.Add stock solution dropwise to aqueous medium while vortexing.
Persistent precipitationFinal co-solvent concentration is too low.Increase final DMSO concentration (if tolerated).
Compound has very low aqueous solubility.Use a surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD).
Solution becomes cloudy over timeCompound instability.Check pH of the buffer; ester hydrolysis may be occurring. Prepare fresh solutions before each experiment.
Precipitation after temperature changeTemperature-dependent solubility.Pre-warm all solution components to the experimental temperature before mixing.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution using DMSO
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by gentle vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Perform Intermediate Dilutions (if necessary): In 100% DMSO, perform any necessary intermediate serial dilutions from your high-concentration stock to get closer to your final desired concentration.

  • Prepare the Final Working Solution:

    • Bring your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • While gently vortexing or stirring the aqueous medium, add the required volume of the this compound DMSO stock dropwise.

    • Ensure the final concentration of DMSO does not exceed a level that is toxic to your experimental system (typically ≤ 0.5%).

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to a concentration of 5-10% (w/v). Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Complexation:

    • Slowly add the this compound stock solution to the stirred HP-β-CD solution.

    • Stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

    • The resulting solution should be clear. This solution can then be sterile-filtered and used for your experiments.

  • Optimization: The molar ratio of this compound to HP-β-CD may need to be optimized for maximum solubility.

Visualizations

AngulatinK_Precipitation_Troubleshooting start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Action: Increase final DMSO to 0.1-0.5% (if tolerated by assay) check_dmso->increase_dmso Yes still_precipitates Precipitation persists? check_dmso->still_precipitates No increase_dmso->still_precipitates use_surfactant Option 1: Add Surfactant (e.g., 0.01% Tween® 80) still_precipitates->use_surfactant Yes check_ph Consider other factors: Is pH neutral? Is temperature stable? still_precipitates->check_ph No use_cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin end_success Success: this compound is solubilized use_surfactant->end_success use_cyclodextrin->end_success end_fail Further formulation development needed check_ph->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Solubilization pathways for this compound.

Technical Support Center: Optimizing Angulatin K Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Angulatin K in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application?

This compound is a sesquiterpene polyol ester, a type of natural compound. While extensive research is ongoing, similar compounds have been investigated for their potential cytotoxic effects against cancer cells, suggesting that this compound could be a subject of interest in anticancer drug discovery.

Q2: Which cytotoxicity assay is recommended for determining the optimal concentration of this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and is a suitable choice for initial screening and optimization of this compound concentration. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

For a novel natural compound like this compound where specific IC50 values are not yet established, it is recommended to start with a broad concentration range to determine the dose-response relationship. A logarithmic serial dilution is often employed, for example, ranging from 0.01 µM to 100 µM.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in cytotoxicity assays.

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in 96-well plates where outer wells evaporate more quickly.1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
Cell viability exceeds 100% at low concentrations 1. Hormesis, where a low dose of a toxin stimulates a beneficial response. 2. The compound may interfere with the assay reagents. 3. Inaccurate background subtraction.1. This is a biological phenomenon that should be noted. 2. Run a control with this compound and the MTT reagent in cell-free media to check for direct reduction of MTT. 3. Ensure proper blank wells (media only, and media with compound) are included.
No cytotoxic effect observed even at high concentrations 1. The tested cell line may be resistant to this compound. 2. Insufficient incubation time for the compound to exert its effect. 3. This compound may have low solubility in the culture medium.1. Test a panel of different cancer cell lines. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Check the solubility of this compound in the vehicle (e.g., DMSO) and the final concentration in the media. Ensure it does not precipitate.
Inconsistent formazan crystal formation 1. Uneven distribution of viable cells. 2. Contamination of the cell culture.1. Ensure a single-cell suspension is achieved before seeding. 2. Regularly check cell cultures for any signs of contamination.

Data Presentation: Hypothetical IC50 Values for this compound

The following table presents a hypothetical summary of the 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines after a 48-hour treatment period. This table is for illustrative purposes to guide data presentation.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer25.8 ± 3.5
HeLaCervical Cancer10.5 ± 1.8
HepG2Liver Cancer32.1 ± 4.2
PC-3Prostate Cancer18.9 ± 2.7

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
  • Count the cells using a hemocytometer or an automated cell counter.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
  • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
  • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding angulatin_k_prep This compound Stock Preparation & Dilution treatment Treatment with this compound (24h, 48h, 72h) angulatin_k_prep->treatment cell_seeding->treatment mtt_addition MTT Addition & Incubation (3-4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Experimental workflow for determining the optimal cytotoxic concentration of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the precise mechanism of this compound is under investigation, many natural cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a hypothetical pathway where this compound may induce apoptosis by inhibiting the pro-survival MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors apoptosis Apoptosis erk->apoptosis Inhibition angulatin_k This compound angulatin_k->mek Inhibition angulatin_k->apoptosis cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound, leading to apoptosis.

Technical Support Center: Troubleshooting Inconsistent Results in Angiotensin II Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angiotensin II (Ang II) experimentation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and inconsistencies encountered during their work with Ang II.

Frequently Asked Questions (FAQs)

Q1: My Angiotensin II ELISA results are highly variable between experiments. What are the potential causes?

A1: Inconsistent results in Angiotensin II (Ang II) ELISA assays are a common challenge due to the peptide's short half-life and the complexity of the renin-angiotensin system (RAS).[1][2] Several factors can contribute to this variability:

  • Sample Handling and Storage: Ang II is rapidly degraded by angiotensinases present in plasma and tissues.[2] It is crucial to collect samples with protease inhibitors and keep them on ice.[1] For long-term storage, samples should be kept at -80°C and avoid repeated freeze-thaw cycles.[3][4]

  • Antibody Specificity: Some ELISA kits may use antibodies that cross-react with other angiotensin peptides like Angiotensin III and IV, which share the same COOH terminus as Ang II.[1] This can lead to an overestimation of Ang II levels.

  • Matrix Effects: Biological samples contain various substances that can interfere with the assay. It is important to use the recommended sample dilutions and consider matrix-matched standards.[5]

  • Kit Performance: The sensitivity and specificity of commercial ELISA kits can vary.[1] It is advisable to validate the kit's performance in your specific experimental setup.

Q2: I am observing a biphasic or unexpected dose-response curve in my cell proliferation/vasoconstriction assays with Angiotensin II. Why might this be happening?

A2: A non-linear dose-response to Angiotensin II can be attributed to several factors related to its complex signaling:

  • Receptor Subtypes: Ang II binds to two main receptor subtypes, AT1 and AT2, which can have opposing effects.[6][7][8] The AT1 receptor primarily mediates vasoconstriction and cell proliferation, while the AT2 receptor can counteract these effects.[6][8] The relative expression of these receptors in your cell or tissue model will influence the overall response.

  • Receptor Desensitization and Internalization: Prolonged exposure to high concentrations of Ang II can lead to the desensitization and internalization of the AT1 receptor, reducing the cellular response over time.[9]

  • Metabolism of Angiotensin II: Ang II can be metabolized to other active peptides, such as Angiotensin (1-7), which has vasodilator properties and can oppose the effects of Ang II.[6][10]

Q3: My calcium imaging experiments with Angiotensin II show inconsistent or weak signals. What can I do to improve my results?

A3: Inconsistent calcium signals in response to Ang II can be due to several experimental variables:

  • Cell Health and Receptor Expression: Ensure your cells are healthy and are known to express Ang II receptors (primarily AT1R for calcium mobilization).[11][12] Receptor expression levels can vary with cell passage number and culture conditions.

  • Dye Loading and Phototoxicity: Optimize the loading concentration and incubation time of your calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) to ensure adequate signal without causing cellular toxicity.[11][13] Minimize exposure to excitation light to prevent photobleaching and phototoxicity.

  • Agonist Concentration and Purity: Use a fresh, high-purity preparation of Angiotensin II. Prepare stock solutions and aliquots to avoid repeated freeze-thaw cycles. The effective concentration can vary between cell types.[14][15]

  • Extracellular Calcium: The source of the calcium increase (intracellular stores vs. extracellular influx) can impact the signal. Some Ang II-induced calcium signaling is dependent on the presence of extracellular calcium.[11][12]

Troubleshooting Guides

Guide 1: Inconsistent Angiotensin II ELISA Results
Symptom Potential Cause Recommended Action
High Inter-Assay Variability Improper sample collection and storage.Collect blood/tissue with protease inhibitors, process samples quickly on ice, and store at -80°C. Avoid multiple freeze-thaw cycles.[1][3][4]
Inconsistent sample dilution.Ensure consistent and accurate dilution for all samples. Use a validated dilution buffer as recommended by the kit manufacturer.[5]
Reagent degradation.Store kit components at the recommended temperatures. Prepare working solutions fresh for each assay.[2][3]
Low Signal or Poor Sensitivity Low Ang II concentration in samples.Concentrate samples if possible, or use an ultra-sensitive ELISA kit.
Inactive Ang II.Use freshly prepared Ang II standards. Ensure proper storage of the peptide.[16]
Insufficient incubation times.Follow the kit protocol for recommended incubation times and temperatures.[2][5]
High Background Non-specific binding.Ensure adequate washing steps. Use the recommended wash buffer and technique.[17]
Contaminated reagents.Use fresh, sterile reagents and pipette tips.
Guide 2: Unreliable Vasoconstriction Assay Results

| Symptom | Potential Cause | Recommended Action | | :--- | :--- | Reference | | No response to Angiotensin II | Degraded Angiotensin II. | Prepare fresh Ang II solutions for each experiment. | | | Damaged tissue preparation. | Handle aortic rings or other vascular preparations gently to preserve endothelial and smooth muscle function. | | | Incorrect buffer composition. | Ensure the physiological salt solution is correctly prepared and oxygenated. | | Weak or inconsistent contraction | Low receptor expression. | Use tissues known to have robust AT1 receptor expression. | | | Endothelial dysfunction. | The presence or absence of a functional endothelium can modulate the response to Ang II. Consider experiments with and without endothelium. | | Tachyphylaxis (rapidly diminishing response) | Receptor desensitization. | Allow for sufficient washout time between successive Ang II applications. |

Experimental Protocols

Protocol 1: Angiotensin II ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.[3][5][18] Always refer to the specific manufacturer's instructions.

  • Sample Collection and Preparation:

    • Collect blood into tubes containing EDTA and a protease inhibitor cocktail.[1]

    • Centrifuge at 1000 x g for 15 minutes at 4°C.

    • Aliquot the plasma and store at -80°C until use.[3]

  • Assay Procedure:

    • Prepare standards and samples at the appropriate dilution in the provided assay diluent.

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of biotinylated Angiotensin II to each well.

    • Incubate for 2-3 hours at room temperature.

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate 4-5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

Protocol 2: Calcium Imaging with Fura-2 AM

This protocol is a general guide for measuring intracellular calcium changes in response to Angiotensin II.[11][19]

  • Cell Preparation:

    • Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading:

    • Wash cells with a HEPES-buffered salt solution (HBSS).

    • Incubate cells with 3-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.[11]

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Allow cells to de-esterify the dye for an additional 30 minutes.

  • Image Acquisition:

    • Mount the coverslip on a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio.

    • Perfuse the cells with Angiotensin II at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.

Signaling Pathways and Workflows

Angiotensin II Signaling Pathway via AT1 Receptor

AngII_AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow Start Inconsistent Results with Angiotensin II Check_Reagents Check Reagent Quality (Ang II, antibodies, buffers) Start->Check_Reagents Check_Protocol Review Experimental Protocol (timings, concentrations) Start->Check_Protocol Check_Sample Evaluate Sample Handling (collection, storage) Start->Check_Sample Check_Equipment Verify Equipment Calibration and Function Start->Check_Equipment Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Sample_OK Sample Handling OK? Check_Sample->Sample_OK Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Reagent_OK->Protocol_OK Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Protocol_OK->Sample_OK Yes Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Sample_OK->Equipment_OK Yes Optimize_Handling Optimize Sample Handling Sample_OK->Optimize_Handling No Calibrate_Equipment Calibrate/Service Equipment Equipment_OK->Calibrate_Equipment No Rerun Re-run Experiment Equipment_OK->Rerun Yes Prepare_New->Rerun Standardize_Protocol->Rerun Optimize_Handling->Rerun Calibrate_Equipment->Rerun

Caption: A logical workflow for troubleshooting inconsistent results.

References

minimizing off-target effects of Angulatin K in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Angulatin K

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of this compound in cell-based assays. This compound is a natural sesquiterpene polyol ester found in the root bark of Celastrus angulatus. For the purposes of this guide, we will consider this compound as a potent inhibitor of the fictional "Kinase X," a key component of the "Cell Growth Signaling Pathway."

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a small molecule, like this compound, with cellular components other than its intended biological target (Kinase X). These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For instance, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a broader cellular response than anticipated. It is a common phenomenon that small molecules can have multiple biological targets, which can complicate the interpretation of experimental data.

Q2: What are the common causes of off-target effects for kinase inhibitors like this compound?

A2: Off-target effects can arise from several factors:

  • Structural Similarity: Many small molecules bind to conserved domains in proteins. The ATP-binding pocket, for example, is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.

  • Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.

  • High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.

**Q3: Why is it crucial to

Technical Support Center: Angulatin K and Related Sesquiterpenoid Polyol Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Angulatin K and other sesquiterpenoid polyol esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Please note that specific degradation and interference data for this compound is limited in published literature. Therefore, the guidance provided is based on the general chemical properties of sesquiterpenoid polyol esters and may serve as a proactive resource for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring sesquiterpenoid polyol ester.[1] It is characterized by a complex sesquiterpene core structure with multiple ester functional groups. Sesquiterpenoids are a large and diverse class of natural products with a C15 carbon skeleton, and they are known for a wide range of biological activities.[2][3]

Q2: What are the primary stability concerns when working with this compound?

The primary stability concern for this compound and similar sesquiterpenoid polyol esters is the potential for hydrolysis of the ester linkages. This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity in biological assays. Temperature and the presence of nucleophiles can also influence the rate of degradation. The complex stereochemistry of these molecules can also be sensitive to harsh conditions.

Q3: How can I minimize the degradation of this compound during storage and experiments?

To minimize degradation, it is recommended to:

  • Storage: Store this compound as a dry solid at -20°C or lower, protected from light and moisture. For solutions, use anhydrous aprotic solvents and store at low temperatures.

  • Experimental Conditions: Use buffered solutions to maintain a neutral pH. Avoid prolonged exposure to high temperatures. Prepare fresh solutions for each experiment and use them promptly.

Q4: What are the potential degradation products of this compound?

While specific degradation products of this compound are not well-documented, hydrolysis of the ester groups is a probable degradation pathway. This would result in the formation of the core sesquiterpenoid polyol and the corresponding carboxylic acids (e.g., acetic acid, benzoic acid, etc., depending on the ester groups present).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause 1: Degradation of this compound in culture media.

    • Troubleshooting:

      • Analyze Sample Purity: Before and after incubation in media (without cells), analyze your this compound sample by HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products.

      • pH Control: Ensure the pH of your culture medium remains stable throughout the experiment.

      • Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your specific assay conditions.

      • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments.

  • Possible Cause 2: Interference from degradation products.

    • Troubleshooting:

      • Isolate Degradation Products: If degradation is confirmed, attempt to isolate the major degradation products using preparative HPLC.

      • Test Activity of Degradants: Test the biological activity of the isolated degradation products in your assay to determine if they are inactive, have reduced activity, or interfere with the assay.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
  • Possible Cause 1: On-column degradation.

    • Troubleshooting:

      • Vary Mobile Phase: Modify the pH of the mobile phase to see if the profile of degradation peaks changes.

      • Change Column: Test a different column with a different stationary phase chemistry.

      • Lower Temperature: If your HPLC system has a column thermostat, try running the analysis at a lower temperature.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting:

      • Minimize Processing Time: Reduce the time between sample preparation and analysis.

      • Control Temperature: Keep samples on ice or at a controlled low temperature during preparation.

      • Solvent Effects: Ensure the solvent used for sample preparation is compatible with this compound and does not promote degradation.

Data Presentation

Table 1: General Stability Profile of Sesquiterpenoid Polyol Esters under Various Conditions.

ConditionPotential for DegradationPrimary Degradation PathwayRecommended Mitigation
Acidic pH (<5)HighAcid-catalyzed hydrolysis of ester bondsUse buffered systems at neutral pH.
Basic pH (>8)HighBase-catalyzed hydrolysis of ester bondsUse buffered systems at neutral pH.
Elevated Temperature (>40°C)Moderate to HighIncreased rate of hydrolysis and other reactionsStore at low temperatures; avoid heating solutions.
Aqueous SolutionsModerateHydrolysisPrepare fresh solutions; consider aprotic solvents for stock.
Presence of EsterasesHighEnzymatic hydrolysis of ester bondsUse purified enzyme systems or esterase inhibitors if compatible with the assay.

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability by HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.

  • Test Conditions:

    • Prepare solutions of this compound at a final concentration of 50 µg/mL in the following:

      • pH 4.0 buffer

      • pH 7.4 buffer

      • pH 9.0 buffer

      • Cell culture medium of interest

  • Incubation: Incubate the test solutions at relevant experimental temperatures (e.g., 37°C).

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate any salts or proteins.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a suitable low percentage of B, and increase to elute this compound and potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage remaining. Monitor for the appearance and increase in peak areas of any new, more polar compounds (potential degradation products).

Visualizations

G cluster_degradation Potential Degradation Pathway of this compound AngulatinK This compound (Sesquiterpenoid Polyol Ester) Hydrolysis Hydrolysis (Acid, Base, or Enzyme) AngulatinK->Hydrolysis PolyolCore Sesquiterpenoid Polyol Core Hydrolysis->PolyolCore CarboxylicAcids Carboxylic Acids (e.g., Acetic Acid, Benzoic Acid) Hydrolysis->CarboxylicAcids

Caption: Potential hydrolytic degradation of this compound.

G cluster_workflow Troubleshooting Workflow for Bioassay Inconsistency Start Inconsistent Bioactivity Observed CheckPurity Assess Stability of This compound in Assay Media Start->CheckPurity DegradationObserved Degradation Observed? CheckPurity->DegradationObserved ModifyConditions Modify Assay Conditions: - Use fresh solutions - Reduce incubation time DegradationObserved->ModifyConditions Yes NoDegradation Investigate Other Assay Parameters DegradationObserved->NoDegradation No IsolateDegradants Isolate and Test Degradation Products ModifyConditions->IsolateDegradants End Problem Resolved ModifyConditions->End IsolateDegradants->End NoDegradation->End

References

Technical Support Center: Enhancing Angulatin K Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Angulatin K during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Causes Troubleshooting Steps
Low Yield of this compound 1. Inappropriate Solvent Selection: The solvent polarity may not be optimal for this compound, a sesquiterpene polyol ester.[1][2] 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal.[1][3][4] 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than modern techniques.[1][4] 4. Degradation of this compound: The compound might be sensitive to heat or prolonged extraction times.[3] 5. Incomplete Cell Lysis: Plant material may not be sufficiently ground to allow for efficient solvent penetration.[5]1. Solvent Optimization: Test a range of solvents with varying polarities. For sesquiterpene esters, solvents like ethyl acetate, dichloromethane, or methanol/ethanol mixtures are often effective.[1][2] Consider using a gradient of solvents for column chromatography purification. 2. Parameter Optimization: Systematically vary the extraction temperature, duration, and solid-to-liquid ratio to identify the optimal conditions. A Design of Experiments (DoE) approach can be efficient.[3][6] 3. Method Enhancement: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and potentially reduce extraction time and temperature.[1][4][7] 4. Minimize Degradation: Use moderate temperatures and shorter extraction times. If using UAE, control the temperature of the ultrasonic bath.[8] 5. Proper Sample Preparation: Ensure the root bark of Celastrus angulatus is dried and finely powdered to maximize the surface area for extraction.[5]
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The solvent may be dissolving a wide range of other compounds from the plant matrix.[9] 2. Harsh Extraction Conditions: High temperatures or long extraction times can lead to the extraction of undesirable compounds.1. Solvent System Refinement: Use a more selective solvent system. A preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before the main extraction.[2] 2. Milder Conditions: Employ lower temperatures and shorter extraction durations. 3. Solid-Phase Extraction (SPE): Utilize SPE for sample cleanup after the initial extraction to remove interfering compounds before chromatographic purification.[8][10]
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Natural products can sometimes act as emulsifying agents. 2. Intense Agitation: Vigorous shaking or mixing can promote emulsion formation.[11]1. Break the Emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[11] Centrifugation can also help to separate the layers. 2. Gentle Mixing: Use gentle inversion instead of vigorous shaking to mix the two phases.[11]
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound in the root bark can vary depending on the age, geographical source, and harvest time of the plant. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different yields.1. Standardize Plant Material: If possible, source plant material from a single, reliable supplier. Characterize the raw material before extraction. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters. Keep detailed records of each extraction run.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which source is it extracted?

A1: this compound is a natural sesquiterpene polyol ester.[12] It is primarily found in the root bark of Celastrus angulatus.[12]

Q2: What are the recommended solvents for extracting this compound?

A2: While specific studies on this compound are limited, for sesquiterpenoids, which are moderately polar, solvents such as ethanol, methanol, ethyl acetate, or chloroform are generally effective.[1] A mixture of these solvents can also be used. The choice of solvent can significantly impact the extraction yield and purity.[1][4] It is advisable to perform small-scale pilot extractions with different solvents to determine the most suitable one.

Q3: What are the key parameters to optimize for enhancing this compound yield?

A3: The key parameters to optimize include:

  • Solvent Composition: The type and polarity of the solvent are crucial.[1][4]

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds.[7][8]

  • Extraction Time: A longer duration may increase the yield, but it can also lead to the extraction of more impurities and potential degradation of the target compound.[3]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency.[3][7]

  • Particle Size: A smaller particle size of the plant material increases the surface area for extraction.[6]

Q4: How can Ultrasound-Assisted Extraction (UAE) improve the yield of this compound?

A4: UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, which enhances solvent penetration and mass transfer, leading to a higher yield in a shorter time and often at a lower temperature compared to conventional methods.[3][10][13]

Q5: What purification techniques are suitable for this compound after extraction?

A5: After the initial crude extract is obtained, a combination of chromatographic techniques is typically used for purification. These can include:

  • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

  • Solid-Phase Extraction (SPE): For preliminary cleanup of the extract.[8]

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Maceration) of this compound
  • Preparation of Plant Material: Dry the root bark of Celastrus angulatus at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the bark into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered root bark and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of 95% ethanol (or another optimized solvent) to the flask (solid-to-liquid ratio of 1:10 g/mL).

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Macerate for 48 hours with continuous agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 200 mL of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate fractions containing this compound.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure compound and recrystallize if necessary.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Prepare the powdered root bark as described in Protocol 1.

  • Extraction:

    • Weigh 50 g of the powdered root bark and place it in a 1 L beaker.

    • Add 500 mL of 80% ethanol (solid-to-liquid ratio of 1:10 g/mL).

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Maintain the temperature of the water bath at 45°C.

    • Perform the extraction for 30 minutes.

  • Filtration and Concentration: Follow the same procedure as described in Protocol 1.

  • Purification: Follow the same procedure as described in Protocol 1.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of different parameters on this compound yield, based on general principles of natural product extraction.

Table 1: Effect of Solvent Type on this compound Yield

Solvent Dielectric Constant Hypothetical this compound Yield (mg/g of dry material)
Hexane1.880.5
Dichloromethane9.082.8
Ethyl Acetate6.023.5
Acetone20.74.2
Ethanol (95%)24.55.1
Methanol32.74.8
Water80.10.2

Table 2: Effect of Extraction Time and Temperature (using 95% Ethanol)

Extraction Time (hours) Temperature (°C) Hypothetical this compound Yield (mg/g of dry material)
12253.2
24254.5
48255.1
72255.2
24405.8
24606.5
2480 (Reflux)6.3 (potential degradation)

Table 3: Comparison of Extraction Methods

Extraction Method Time Temperature Solvent Volume Hypothetical this compound Yield (mg/g of dry material)
Maceration48 h25°C1 L5.1
Soxhlet Extraction8 h80°C800 mL6.8
Ultrasound-Assisted Extraction (UAE)30 min45°C500 mL7.5
Microwave-Assisted Extraction (MAE)5 min70°C500 mL7.2

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow raw_material Root Bark of Celastrus angulatus drying Drying raw_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder extraction Extraction (e.g., UAE) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for this compound extraction.

Hypothetical Signaling Pathway Modulation by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Inflammation) transcription_factor->gene_expression angulatin_k This compound angulatin_k->raf Inhibition

Caption: Hypothetical MAPK/ERK pathway inhibition.

References

Technical Support Center: Angulatin K Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isolation and purification of Angulatin K.

Troubleshooting Guide: Low Purity of Isolated this compound

Low purity of the final isolated this compound is a common issue. This guide provides a structured approach to identifying and resolving potential causes.

Problem IDObserved IssuePotential CauseRecommended Solution
AKP-001 Broad or multiple peaks during analytical HPLC of the isolated fraction.Co-eluting Impurities: this compound is a sesquiterpene polyol ester found in the root bark of Celastrus angulatus. This plant is known to contain a variety of structurally similar sesquiterpenes, diterpenes, triterpenes, and flavonoids that can be difficult to separate.1. Optimize HPLC Gradient: Modify the solvent gradient to improve separation. A shallower gradient can increase the resolution between closely eluting peaks. 2. Change Stationary Phase: If optimization of the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. 3. Employ Orthogonal Purification: Use a secondary purification step with a different separation mechanism, such as normal-phase chromatography or centrifugal partition chromatography.
AKP-002 Low yield of the desired fraction with high purity.Suboptimal Extraction or Fractionation: The initial extraction and fractionation steps may not be efficiently isolating this compound from the crude plant material.1. Solvent System Modification: Experiment with different solvent systems for the initial extraction to selectively extract sesquiterpenes. 2. Liquid-Liquid Partitioning: Introduce a liquid-liquid partitioning step to remove highly polar or non-polar impurities before column chromatography.
AKP-003 Tailing or fronting of the this compound peak in HPLC.Column Overload or Poor Sample Solubility: Injecting too concentrated a sample or using a solvent in which this compound is not fully soluble can lead to poor peak shape.1. Reduce Sample Concentration: Dilute the sample before injection. 2. Improve Sample Solubility: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
AKP-004 Presence of unknown peaks in the final product's NMR or MS spectrum.Contamination from Solvents or Equipment: Impurities can be introduced from solvents, glassware, or other equipment used during the isolation process.1. Use High-Purity Solvents: Ensure all solvents are of HPLC or analytical grade. 2. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware and equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when isolating this compound?

A1: The most common impurities are other structurally related β-dihydroagarofuran sesquiterpene polyol esters, which are abundant in Celastrus angulatus.[1][2][3][4][5][6] Other compound classes such as triterpenes, diterpenes, flavonoids, and alkaloids may also be present in the crude extract.

Q2: What is the expected purity of this compound after a single chromatographic step?

A2: The purity after a single preparative HPLC step can vary significantly depending on the efficiency of the initial extraction and the complexity of the crude extract. It is often necessary to perform multiple chromatographic steps to achieve high purity (>95%).

Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?

A3: Yes, TLC is a valuable tool for monitoring the progress of purification. It can be used to identify fractions containing this compound and to assess the degree of separation from impurities.

Q4: What is the known biological activity of this compound?

A4: this compound is a natural sesquiterpene polyol ester.[7] While specific studies on the detailed mechanism of action for this compound are not widely available, many sesquiterpenes have been shown to possess anti-inflammatory and anticancer properties, often through the modulation of signaling pathways like NF-κB and MAPK.[8][9][10][11][12][13][14][15][16]

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound Purification

This protocol outlines a general method for the purification of this compound from a crude extract of Celastrus angulatus root bark.

1. Sample Preparation:

  • A crude extract of Celastrus angulatus root bark is obtained by extraction with a suitable organic solvent (e.g., ethanol or methanol).

  • The crude extract is then subjected to preliminary fractionation using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Fractions containing this compound (as determined by analytical HPLC or TLC) are combined and concentrated.

2. Preparative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 40% to 60% B over 40 minutes is a good starting point. This may need to be optimized based on the impurity profile.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: Varies depending on the column size and sample concentration.

3. Fraction Collection and Analysis:

  • Fractions are collected based on the elution profile.

  • The purity of each fraction is assessed by analytical HPLC.

  • Fractions with high purity this compound are pooled and the solvent is removed under reduced pressure.

4. Purity Confirmation:

  • The final purity of the isolated this compound should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Visualizations

experimental_workflow start Crude Extract of Celastrus angulatus Root Bark fractionation Silica Gel Column Chromatography (Hexane-EtOAc Gradient) start->fractionation enrichment Enriched this compound Fraction fractionation->enrichment prep_hplc Preparative HPLC (C18, Water-Acetonitrile Gradient) enrichment->prep_hplc collection Fraction Collection prep_hplc->collection analysis Purity Analysis (Analytical HPLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Isolated this compound (>95% Purity) pooling->final_product

Caption: Workflow for the isolation and purification of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngulatinK This compound IKK IKK Complex AngulatinK->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Release IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Initiates

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Validation & Comparative

Angulatin K vs. Withangulatin A in Cancer Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two natural compounds, Angulatin K and Withangulatin A, and their potential applications in cancer treatment. The information is compiled from preclinical studies to assist researchers in evaluating their mechanisms of action and therapeutic potential.

I. Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activities of this compound and Withangulatin A against various human cancer cell lines. Data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µM)Reference
This compound (related sesquiterpene polyol esters) Bcap-37 (Breast)54.08 and 61.35[1]
HT-29 (Colon)Minimal to no activity[1]
NCI-H460 (Lung)Minimal to no activity[1]
Withangulatin A AGS (Gastric Carcinoma)1.8[2][3]
COLO 205 (Colorectal Carcinoma)16.6[2][3]
HT-29 (Colon)0.08 (for analog 13a)[4]
Mouse T lymphocyteEC50 of 2.89[5]

II. Comparative Analysis of Bioactivity

This compound , a sesquiterpene polyol ester from Celastrus angulatus, has demonstrated moderate antitumor activity. Studies on structurally related compounds have shown cytotoxic effects against human breast cancer cells (Bcap-37), with IC50 values of 54.08 µM and 61.35 µM.[1] However, these compounds displayed minimal to no inhibitory activity against human colon (HT-29) and lung (NCI-H460) cancer cell lines.[1] Currently, there is a significant lack of detailed research on the specific mechanisms of action of this compound, including its effects on apoptosis, cell cycle, and cellular signaling pathways.

Withangulatin A , a withanolide isolated from Physalis angulata, has shown potent and broad-spectrum anticancer activities. It exhibits significant cytotoxicity against various cancer cell lines, with a particularly low IC50 value of 1.8 µM in gastric carcinoma cells (AGS).[2][3] A semisynthetic analog of Withangulatin A demonstrated an even more potent effect on human colon cancer cells (HT-29) with an IC50 of 0.08 µM.[4]

Mechanistically, Withangulatin A has been shown to induce apoptosis and cause cell cycle arrest at the S phase in cancer cells.[5] Its anticancer effects are mediated through the inhibition of several key signaling pathways, including MAPK, NF-κB, and Akt/mTOR.[5] Furthermore, Withangulatin A has been identified as an inhibitor of COX-2 and thioredoxin reductase (TrxR), contributing to its antitumor and anti-inflammatory properties.[4][5]

III. Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the anticancer properties of this compound and Withangulatin A.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or Withangulatin A) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

IV. Signaling Pathways and Mechanisms of Action

Withangulatin A

Withangulatin A exerts its anticancer effects by modulating multiple signaling pathways. It has been shown to inhibit the MAPK, NF-κB, and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and inflammation.[5] The inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest.

Withangulatin_A_Signaling_Pathway WithangulatinA Withangulatin A MAPK MAPK Pathway WithangulatinA->MAPK Inhibits NFkB NF-κB Pathway WithangulatinA->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway WithangulatinA->Akt_mTOR Inhibits Apoptosis Apoptosis WithangulatinA->Apoptosis Induces CellCycleArrest S Phase Arrest WithangulatinA->CellCycleArrest Induces Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation Akt_mTOR->Survival

Fig. 1: Signaling pathways modulated by Withangulatin A.
Experimental Workflow for Evaluating Anticancer Compounds

The general workflow for the initial in vitro evaluation of potential anticancer compounds like this compound and Withangulatin A involves a series of established assays.

Experimental_Workflow Start Select Cancer Cell Lines MTT MTT Assay for Cytotoxicity (IC50) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle If cytotoxic WesternBlot Western Blot for Protein Expression Apoptosis->WesternBlot CellCycle->WesternBlot End Mechanistic Conclusion WesternBlot->End

Fig. 2: General experimental workflow for in vitro anticancer drug screening.

V. Conclusion

Withangulatin A emerges as a promising multi-targeted anticancer agent with potent activity demonstrated across various cancer cell lines and a well-defined mechanism of action involving the induction of apoptosis, S-phase cell cycle arrest, and inhibition of key oncogenic signaling pathways. In contrast, the anticancer potential of this compound is significantly less understood. While preliminary data suggests moderate and selective cytotoxicity, a comprehensive understanding of its mechanism of action is lacking. Further research, including detailed mechanistic studies and in vivo experiments, is imperative to fully elucidate the therapeutic potential of this compound and to draw a more definitive comparison with Withangulatin A.

References

Unveiling the Bioactivity of Celastrus Sesquiterpenoids: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of sesquiterpenoids derived from the Celastrus genus, serving as a proxy for Angulatin K bioactivity in the absence of specific data.

Due to a lack of published data on the specific bioactivity of this compound across different cell lines, this guide provides a comparative analysis of a representative β-dihydroagarofuran sesquiterpenoid isolated from a closely related Celastrus species. This information is intended to offer insights into the potential cytotoxic activities and mechanisms of action for this class of compounds.

Comparative Bioactivity of a Representative β-Dihydroagarofuran Sesquiterpenoid

Research into the bioactive compounds of the Celastrus genus has revealed that certain β-dihydroagarofuran sesquiterpenoids exhibit cytotoxic effects against various cancer cell lines. While data for this compound is not available, a compound isolated from Celastrus orbiculatus, here designated as Compound X for illustrative purposes, has demonstrated dose-dependent inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for Compound X across a panel of human cancer cell lines are summarized below.

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia3.61[1]
HCT-116Colon Carcinoma10.15[1]
K562Chronic Myelogenous Leukemia17.13[1]
Bcap-37Breast Cancer>50
HT-29Colon CarcinomaMinimal to no inhibition
NCI-H460Lung CarcinomaMinimal to no inhibition

Note: The data presented is for a representative β-dihydroagarofuran sesquiterpenoid from Celastrus orbiculatus, not this compound. The activity against Bcap-37, HT-29, and NCI-H460 is based on findings for similar compounds from Celastrus angulatus, where IC50 values were generally high, indicating low potency.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of sesquiterpenoids from Celastrus species is typically conducted using standard in vitro assays.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways

While the precise signaling pathways affected by this compound are unknown, studies on extracts and related compounds from the Celastrus genus suggest an induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades involved in cell survival and proliferation.[3][4][5]

Putative Apoptotic Pathway

The diagram below illustrates a potential mechanism of action for a representative Celastrus sesquiterpenoid, leading to apoptosis.

cluster_extracellular cluster_cell Compound Celastrus Sesquiterpenoid Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative mitochondrial apoptotic pathway induced by a Celastrus sesquiterpenoid.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the typical workflow for assessing the cytotoxic bioactivity of a natural compound like a Celastrus sesquiterpenoid.

cluster_workflow Start Start Cell_Culture Cell Line Culture (e.g., HL-60, HCT-116, K562) Start->Cell_Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Measurement) MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 End End IC50->End

Caption: Standard workflow for determining the in vitro cytotoxicity of a compound.

References

Navigating the Safety Profile of Angulatin K and its Natural Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety and toxicity of a novel compound is paramount. This guide provides a comparative analysis of the available toxicological data for Angulatin K, a sesquiterpene polyol ester from Celastrus angulatus, and places it in the context of related natural compounds. Due to the limited specific safety data on this compound in mammalian systems, this guide broadens its scope to include other compounds from the Celastrus genus and the wider Celastraceae family, as well as other natural insecticides with more established safety profiles.

This compound and Sesquiterpene Polyol Esters from Celastrus angulatus: A Profile Dominated by Insecticidal Activity

This compound is a natural sesquiterpene polyol ester found in the root bark of Celastrus angulatus.[1] Research on compounds from this plant has primarily focused on their potent insecticidal properties. Extracts from Celastrus angulatus have demonstrated antifeedant, paralyzing, repellent, and stomach poisoning effects on various insects. The mechanism of action is believed to involve the destruction of the digestive tract tissues of insects.

While these findings are significant for agricultural applications, there is a notable lack of published data on the safety and toxicity of this compound and other specific sesquiterpene polyol esters from Celastrus angulatus in mammalian models. Most studies to date have concentrated on their efficacy against insect pests. One study on new sesquiterpene polyol esters from Celastrus angulatus evaluated their antitumor activity against the human breast cancer cell line Bcap-37, with some compounds showing slight activity (IC50 values > 50 microM). This suggests some level of biological activity in mammalian cells, but comprehensive cytotoxicity, genotoxicity, and in vivo toxicity studies are not yet available in the public domain.

Comparative Toxicity Analysis

To provide a framework for evaluating the potential safety of this compound, this section compares the available information with that of other relevant natural compounds.

Compounds from the Celastraceae Family: A Case for Caution

Given the limited data on Celastrus angulatus compounds, it is informative to examine other members of the Celastraceae family, such as Tripterygium wilfordii. This plant is a source of potent biologically active compounds, including the diterpenoid triptolide and the alkaloid wilforine. These compounds have well-documented and significant toxicity.

Triptolide , for example, is known to cause severe multi-organ toxicity, including hepatotoxicity, nephrotoxicity, and reproductive toxicity, which has limited its clinical development despite its potent anti-inflammatory and anti-cancer properties.[2][3][4] Wilforine is another toxic alkaloid from the same family.[5] The established toxicity of compounds from a related genus highlights the potential for significant adverse effects with novel compounds from the Celastraceae family and underscores the need for thorough toxicological evaluation.

Natural Insecticides with Established Safety Profiles

In contrast to the compounds from the Celastraceae family, other natural insecticides have been more extensively studied and have more established safety profiles.

Pyrethrum , derived from chrysanthemum flowers, and its synthetic derivatives, pyrethroids, are widely used insecticides. While effective against insects, they generally exhibit low to moderate mammalian toxicity.[6][7] Neem oil , extracted from the seeds of the neem tree (Azadirachta indica), is another botanical insecticide with a long history of use and is considered to have low mammalian toxicity.[7][8]

The table below summarizes the available toxicity data for these comparative compounds.

Compound/ExtractTypeAvailable Toxicity DataKey Findings
This compound Sesquiterpene Polyol EsterLimited to in vitro antitumor activity against one cell line.Slight activity against Bcap-37 human breast cancer cells (IC50 > 50 microM). No specific mammalian safety data available.
Celastrus paniculatus Extract Ethanolic ExtractAcute toxicity study in mice.Not lethal at a dose of 2000 mg/kg body weight.
Triptolide DiterpenoidExtensive in vitro and in vivo studies.Potent cytotoxic, genotoxic, and organ-toxic effects (liver, kidney, reproductive organs).[2][3][4]
Wilforine AlkaloidIdentified as a toxic component of Tripterygium wilfordii.Known to contribute to the overall toxicity of the plant extract.
Pyrethrum Botanical InsecticideNumerous in vivo and environmental studies.Low to moderate mammalian toxicity; can be a skin and respiratory irritant.[6][7]
Neem Oil Botanical InsecticideExtensive traditional use and scientific studies.Generally recognized as safe for mammals; low acute toxicity.[7][8]

Experimental Protocols: A Framework for Future Investigation

For a comprehensive safety assessment of this compound, a battery of standardized toxicological assays is required. The following are detailed methodologies for key experiments that should be conducted.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of this compound that is toxic to mammalian cells.

  • Cell Lines: A panel of cell lines should be used, including both cancerous (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) and non-cancerous (e.g., primary hepatocytes, renal proximal tubule epithelial cells) human cell lines.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound and a vehicle control.

    • Incubate the plates for 24, 48, and 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment (Ames Test)
  • Objective: To evaluate the mutagenic potential of this compound.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Methodology:

    • Prepare a range of concentrations of this compound.

    • In a test tube, combine the test substance, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.

    • After a brief pre-incubation, pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine).

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Animal Model: Typically rats or mice (one sex, usually females).

  • Methodology:

    • Administer a single oral dose of this compound to one animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome have been observed).

    • The LD50 is then calculated using maximum likelihood methods.

    • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight of the animals should be recorded weekly. At the end of the study, a gross necropsy of all animals is performed.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the initial safety and toxicity assessment of a novel compound like this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) cytotoxicity->genotoxicity If cytotoxic at low concentrations, proceed with caution mechanism Mechanistic Studies (e.g., Apoptosis, Oxidative Stress) genotoxicity->mechanism If genotoxic, investigate DNA damage pathways acute_toxicity Acute Toxicity (e.g., OECD 425) mechanism->acute_toxicity Positive in vitro results inform in vivo study design subchronic_toxicity Sub-chronic Toxicity (e.g., 28-day repeated dose) acute_toxicity->subchronic_toxicity Determine dose ranges chronic_toxicity Chronic Toxicity & Carcinogenicity subchronic_toxicity->chronic_toxicity Identify target organs decision Safe for further development? chronic_toxicity->decision start This compound (Test Compound) start->cytotoxicity end_safe Proceed to Pre-clinical/Clinical Trials decision->end_safe Yes end_unsafe Discontinue Development or Modify Structure decision->end_unsafe No

Caption: Workflow for safety and toxicity assessment of a novel compound.

Signaling Pathways: Potential Areas of Investigation

While specific signaling pathways affected by this compound are unknown, the activity of related compounds suggests potential areas for investigation. For instance, the cytotoxicity of many natural products is mediated through the induction of apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound (Hypothesized) bcl2 Bcl-2 Family (Bax, Bak, Bcl-xL) compound->bcl2 death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->bcl2 via Bid cleavage casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptotic pathways for investigation.

Conclusion

References

The Double-Edged Sword of Nature: A Comparative Guide to the Structure-Activity Relationship of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) analysis of Angulatin K analogs remains to be fully elucidated in publicly accessible research, this guide offers a comparative analysis of a closely related and extensively studied class of natural products: sesquiterpene lactones. This diverse group of compounds, often isolated from plants of the Asteraceae family, shares key structural motifs with this compound and exhibits a wide range of biological activities, most notably cytotoxic and anti-inflammatory effects. Understanding the SAR of sesquiterpene lactones can provide valuable insights for the design and development of novel therapeutics.

This guide presents a comparative overview of the cytotoxic and anti-inflammatory activities of various sesquiterpene lactone analogs, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and methodologies discussed.

Key Structural Features for Biological Activity

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. The presence of an α-methylene-γ-lactone moiety is a critical determinant for both cytotoxicity and anti-inflammatory effects. This reactive group acts as a Michael acceptor, allowing for covalent bonding with nucleophilic residues, such as cysteine, in target proteins. This interaction can disrupt protein function and trigger downstream cellular events.

Other structural features that modulate the potency and selectivity of sesquiterpene lactones include:

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and greater biological activity.

  • Additional Michael Acceptors: The presence of other reactive groups, such as enone systems, can increase the alkylating potential of the molecule and enhance its bioactivity.

  • Stereochemistry: The spatial arrangement of functional groups can significantly impact the binding affinity of the compound to its biological targets.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of sesquiterpene lactones has been extensively evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of sesquiterpene lactone analogs, highlighting the impact of structural modifications on their cytotoxic efficacy.

CompoundBasic SkeletonKey Structural ModificationsCell LineIC50 (µM)Reference
ArgolideGuaianolideα-methylene-γ-lactoneTHP-135.2[1][2]
1,10-epoxyargolideGuaianolideEpoxide at C1-C10THP-17.2[1][2]
AnabasinylargolideGuaianolideAnabasine moiety at C13THP-1>50[1][2]
CytisinylargolideGuaianolideCytisine moiety at C13THP-1>50[1][2]
p-chlorobenzylidene derivative of argolideGuaianolidep-chlorobenzylidene at C13THP-142.2[1][2]
EstafiatinGuaianolideα-methylene-γ-lactoneP-3881.69[2]
3-keto-4-methylene-cis-guaianolideGuaianolideKetone at C3, methylene at C4L-12102.42[2]
3α-acetoxy-isozaluzanin CGuaianolideAcetoxy group at C3L-12101.98[2]
δ-lactone epoxy-estafiatinGuaianolideEpoxide and δ-lactoneSarcoma 451.30[2]
Polymatin BGermacranolideα-methylene-γ-lactoneCCRF-CEM3.5[3]
UvedalinGermacranolideAdditional epoxide ringCCRF-CEM1.8[3]
EnhydrinGermacranolideDifferent ester side chainCCRF-CEM0.9[3]

Comparative Analysis of Anti-inflammatory Activity

Sesquiterpene lactones are potent inhibitors of inflammatory pathways. Their anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The table below presents the IC50 values for the inhibition of NO and TNF-α production by a series of sesquiterpene lactone analogs.[4]

CompoundModification of 2α-hydroxyl-3β-angeloylcinnamolide (HAC)NO Production IC50 (µM)TNF-α Release IC50 (µM)
HACParent Compound17.6898.66
PJH-1Acetyl ester at C-27.313.38
PJH-6Sulfate group at C-29.28>100

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

SRB_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_processing Assay Processing cluster_readout Data Acquisition cell_seeding 1. Cell Seeding (5,000-20,000 cells/well) incubation1 2. Incubation (24 hours) cell_seeding->incubation1 compound_addition 3. Add Test Compounds incubation1->compound_addition incubation2 4. Incubation (72 hours) compound_addition->incubation2 fixation 5. Cell Fixation (10% TCA, 1 hr at 4°C) incubation2->fixation washing1 6. Washing (Tap water) fixation->washing1 staining 7. Staining (0.4% SRB, 30 min) washing1->staining washing2 8. Washing (1% Acetic Acid) staining->washing2 solubilization 9. Solubilization (10 mM Tris base) washing2->solubilization read_absorbance 10. Read Absorbance (565 nm) solubilization->read_absorbance

Anti-inflammatory Activity Assessment: Inhibition of TNF-α Release

This protocol describes the measurement of tumor necrosis factor-alpha (TNF-α) released from RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS).[10][11][12][13][14]

Materials:

  • RAW 264.7 macrophage cells

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • Cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing the test compounds at desired concentrations. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 4-24 hours to allow for TNF-α production and release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

TNFa_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment_protocol Treatment cluster_analysis Analysis seed_cells 1. Seed RAW 264.7 cells (1-2x10^5 cells/well) adhesion 2. Overnight Adhesion seed_cells->adhesion pretreatment 3. Pre-treat with Compounds (1-2 hours) adhesion->pretreatment stimulation 4. Stimulate with LPS (100 ng/mL) pretreatment->stimulation incubation 5. Incubate (4-24 hours) stimulation->incubation collect_supernatant 6. Collect Supernatant incubation->collect_supernatant elisa 7. Quantify TNF-α (ELISA) collect_supernatant->elisa

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism by which sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17][18][19] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Sesquiterpene lactones, through the Michael addition of their α-methylene-γ-lactone moiety to cysteine residues on key signaling proteins, can inhibit the NF-κB pathway at multiple points. A major target is the IKK complex, where alkylation of specific cysteine residues can inhibit its kinase activity, thereby preventing IκB degradation and subsequent NF-κB activation. Some sesquiterpene lactones can also directly alkylate the p65 subunit of NF-κB, preventing its binding to DNA.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation SL Sesquiterpene Lactone SL->IKK Inhibits SL->NFkB Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

References

A Comparative Analysis of the Insecticidal Potential of Angulatin K and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for sustainable and effective pest management strategies, natural compounds are increasingly being scrutinized for their insecticidal properties as potential alternatives to synthetic pesticides. Angulatin K, a limonoid isolated from the plant Trichilia connaroides, represents one such candidate. This guide provides a comparative overview of the insecticidal activity of this compound's source material against common synthetic pesticides, targeting researchers, scientists, and professionals in drug development.

Disclaimer: Quantitative data for the purified compound this compound is not available in the current body of scientific literature. Therefore, this guide utilizes data from crude extracts of Trichilia connaroides as a proxy to evaluate its potential insecticidal efficacy in comparison to established synthetic pesticides. All comparisons should be interpreted with this limitation in mind.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is typically measured by its Lethal Concentration (LC50) or Lethal Dose (LD50), which represent the concentration or dose required to kill 50% of a test population. The following table summarizes the available data for a crude extract of Trichilia connaroides bark and several synthetic insecticides against the common agricultural pest, the tobacco cutworm (Spodoptera litura). Lower LC50/EC50 values indicate higher toxicity.

Compound/ExtractInsecticide ClassTest SpeciesBioassay MethodValueCitation
Trichilia connaroides Bark ExtractNatural Product (Limonoid)Spodoptera lituraDiet IncorporationEC50: 185.1 ppm[1]
ChlorpyrifosOrganophosphateSpodoptera littoralisFeeding BioassayLC50: 275.94 ppm[2]
Emamectin BenzoateAvermectinSpodoptera lituraLeaf DipLC50: 0.020 ppm[3]
ChlorantraniliproleAnthranilic DiamideSpodoptera lituraFeeding BioassayLC50: 0.56 mg/L[4]

Mechanisms of Insecticidal Action

The mode of action is a critical differentiator between insecticides, influencing their specificity, environmental impact, and the likelihood of resistance development.

This compound (Probable Mechanism)

As a limonoid, this compound is likely to share a mechanism of action with other well-studied compounds in its class, such as Azadirachtin. The primary proposed mechanism is the disruption of the insect endocrine system by acting as an antagonist to the ecdysone receptor (EcR).[5] Ecdysone, the insect molting hormone, is crucial for growth and development. By blocking the ecdysone receptor, this compound can interfere with the molting process, leading to developmental defects and mortality.[5][6]

AngulatinK_Pathway cluster_n Insect Cell Nucleus Angulatin_K This compound (Limonoid) EcR_USP Ecdysone Receptor (EcR)/ Ultraspiracle (USP) Complex Angulatin_K->EcR_USP Antagonizes/ Blocks Disruption Molting Disruption & Mortality Angulatin_K->Disruption ERE Ecdysone Response Element (on DNA) EcR_USP->ERE Binds to EcR_USP->Disruption Ecdysone 20-Hydroxyecdysone (Molting Hormone) Ecdysone->EcR_USP Binds to Transcription Gene Transcription (Molting Genes) ERE->Transcription Initiates Molting Normal Molting & Development Transcription->Molting Leads to

Probable mechanism of this compound as an ecdysone receptor antagonist.
Synthetic Pesticides: Case Examples

Synthetic pesticides often target the insect's nervous system, leading to rapid paralysis and death.

1. Organophosphates (e.g., Chlorpyrifos): This class of insecticides acts by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve receptors, which results in hyperexcitation, paralysis, and ultimately, death of the insect.[2]

Chlorpyrifos_Pathway cluster_s Synaptic Cleft Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptor Postsynaptic ACh Receptor ACh->Receptor Binds to Hyperexcitation Continuous Nerve Firing (Hyperexcitation) ACh->Hyperexcitation Accumulation Leads to Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mechanism of Chlorpyrifos via acetylcholinesterase inhibition.

2. Pyrethroids (e.g., Cypermethrin): Pyrethroids target the voltage-gated sodium channels in the nerve cell membranes of insects. They bind to these channels and modify their gating kinetics, forcing them to remain open for extended periods. This disruption leads to a continuous influx of sodium ions, causing repetitive nerve firing, hyperexcitation, paralysis, and death.

Experimental Protocols for Insecticidal Bioassays

Standardized bioassays are essential for determining the efficacy of insecticidal compounds. Below are methodologies commonly employed in entomological research.

Leaf-Dip Bioassay

This method is particularly useful for assessing the toxicity of compounds that are ingested by herbivorous insects.

  • Preparation of Test Solutions: A series of graded concentrations of the test compound (e.g., this compound or synthetic pesticide) are prepared in an appropriate solvent (e.g., acetone or water with a surfactant). A control solution (solvent only) is also prepared.

  • Leaf Treatment: Fresh, uniform-sized leaves from the host plant of the target insect (e.g., castor leaves for Spodoptera litura) are excised. Each leaf is dipped into one of the test solutions or the control solution for a standardized period (e.g., 10-30 seconds) with gentle agitation.

  • Drying: The treated leaves are allowed to air-dry completely under a fume hood to ensure solvent evaporation.

  • Insect Exposure: The dried leaves are placed individually in petri dishes or ventilated containers lined with filter paper. A set number of pre-starved, uniform-aged larvae (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation: The containers are maintained under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 12:12 light:dark photoperiod).

  • Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.

Topical Application Bioassay

This method is standard for determining the contact toxicity of an insecticide.

  • Preparation of Dosing Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.

  • Insect Immobilization: Test insects of a specific age and weight are anaesthetized, typically using carbon dioxide or by chilling.

  • Application: A micro-applicator is used to apply a precise, small volume (e.g., 0.5-1.0 µL) of a dosing solution to a specific location on the insect's body, usually the dorsal thorax. Control insects are treated with solvent only.

  • Recovery and Observation: After application, the insects are transferred to clean containers with access to food and water. They are kept under controlled environmental conditions.

  • Mortality Assessment: Mortality counts are taken at regular intervals (e.g., 24, 48 hours).

  • Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 value, typically expressed as micrograms of insecticide per gram of insect body weight (µg/g).

Experimental_Workflow A 1. Prepare Test Solutions (Graded Concentrations & Control) B1 2a. Leaf-Dip Bioassay (Dip host plant leaves) A->B1 B2 2b. Topical Application (Apply to insect thorax) A->B2 C 3. Insect Exposure (Introduce target insects) B1->C B2->C D 4. Incubation (Controlled Environment) C->D E 5. Data Collection (Record mortality at intervals) D->E F 6. Statistical Analysis (Probit Analysis) E->F G 7. Determine LC50 / LD50 F->G

Generalized workflow for insecticide bioassays.

Conclusion

Based on the available data, synthetic pesticides like emamectin benzoate and chlorantraniliprole exhibit significantly higher toxicity (lower LC50 values) against Spodoptera litura compared to the crude bark extract of Trichilia connaroides.[1][3][4] This highlights the potent and rapid action of synthetic compounds that are specifically designed to target the insect nervous system.

However, the insecticidal activity demonstrated by the T. connaroides extract, likely attributable to its limonoid content including this compound, is noteworthy.[1] Natural products often present more complex modes of action, such as endocrine disruption, which can be advantageous in managing resistance and may have a more favorable environmental profile.[5] The antifeedant and growth-regulating properties of Trichilia extracts suggest a different pest control paradigm, one focused on crop protection and population suppression rather than immediate lethality.[1]

To provide a conclusive comparison, further research is imperative. Specifically, studies determining the LC50 and LD50 values of purified this compound are needed. Elucidating its precise molecular mechanism of action will also be crucial in assessing its true potential as a viable alternative or complementary agent in integrated pest management programs.

References

Validating the Anti-inflammatory Effects of Angulatin K in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Angulatin K, a withanolide isolated from Physalis angulata, against the well-established corticosteroid, Dexamethasone. The information presented herein is supported by experimental data from various studies and is intended to assist researchers in evaluating this compound's potential as a novel anti-inflammatory agent. This document outlines the inhibitory effects on key inflammatory mediators, details the experimental protocols for validation in primary cells, and illustrates the underlying signaling pathways.

Data Presentation: Comparative Inhibitory Effects

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound (represented by withanolides from Physalis angulata) and Dexamethasone on the production of key inflammatory mediators in relevant cell models. It is important to note that the data for this compound and Dexamethasone are derived from separate studies, and direct head-to-head comparisons in the same primary cell type under identical conditions are limited in the current literature.

CompoundInflammatory MediatorCell TypeIC50 Value (µM)Reference
Withanolides (from P. angulata)Nitric Oxide (NO)RAW 264.7 Macrophages0.23 - 9.06[1]
DexamethasoneNitric Oxide (NO)J774 MacrophagesDose-dependent inhibition (0.1-10 µM)[2]
This compound (Withangulatin A)Pro-inflammatory Cytokines (IL-2, IFN-γ, IL-6)Mouse T lymphocytesEffective at 1.4-5.6 µM
DexamethasoneTNF-αHuman Retinal Microvascular Pericytes~0.003[3]
DexamethasoneIL-6Human Peripheral Blood Mononuclear Cells (PBMCs)Dose-dependent inhibition[4]

Note: The data presented are for comparative purposes. Direct experimental validation is recommended for specific research applications.

Experimental Protocols

Detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound in primary cells are provided below.

Isolation and Culture of Primary Cells

a. Primary Macrophages (from murine bone marrow):

  • Euthanize mice and sterilize femurs and tibias.

  • Flush bone marrow from the bones with sterile Dulbecco's Modified Eagle Medium (DMEM).

  • Disperse cell clumps by passing the marrow suspension through a syringe.

  • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

b. Peripheral Blood Mononuclear Cells (PBMCs) (from human blood):

  • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the PBMC layer (the "buffy coat").

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Measurement of Inflammatory Mediators

a. Nitric Oxide (NO) Assay (Griess Test) in Macrophages:

  • Seed primary macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

b. Prostaglandin E2 (PGE2) Measurement (ELISA) in Macrophages or Chondrocytes:

  • Seed primary cells in a 24-well plate.

  • Pre-treat cells with this compound or Dexamethasone for 1 hour.

  • Stimulate with an inflammatory agent (e.g., LPS for macrophages, IL-1β for chondrocytes) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

c. TNF-α and IL-6 Measurement (ELISA) in PBMCs:

  • Seed PBMCs in a 96-well plate.

  • Pre-treat the cells with this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

Western Blot Analysis for iNOS and COX-2 Expression
  • Seed primary macrophages in a 6-well plate.

  • Pre-treat the cells with this compound or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Validating Anti-inflammatory Effects cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis of Inflammatory Markers Isolate Primary Cells Isolate Primary Cells Culture & Differentiate Culture & Differentiate Isolate Primary Cells->Culture & Differentiate Pre-treat with this compound / Dexamethasone Pre-treat with this compound / Dexamethasone Culture & Differentiate->Pre-treat with this compound / Dexamethasone Stimulate with LPS Stimulate with LPS Pre-treat with this compound / Dexamethasone->Stimulate with LPS Measure NO, PGE2, TNF-α, IL-6 Measure NO, PGE2, TNF-α, IL-6 Stimulate with LPS->Measure NO, PGE2, TNF-α, IL-6 Analyze iNOS & COX-2 Expression Analyze iNOS & COX-2 Expression Stimulate with LPS->Analyze iNOS & COX-2 Expression

Caption: Workflow for assessing this compound's anti-inflammatory effects.

NF-κB Signaling Pathway

G Inhibition of the NF-κB Signaling Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation MyD88/TRIF IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation releases p50/p65 Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription to nucleus iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Gene Transcription->iNOS, COX-2, TNF-α, IL-6 This compound This compound This compound->IκBα Degradation Inhibits G Modulation of the MAPK Signaling Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) TLR4->MAPKKK (e.g., TAK1) MAPKK (e.g., MKK3/6, MEK1/2) MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6, MEK1/2) MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK (e.g., MKK3/6, MEK1/2)->MAPK (p38, ERK, JNK) AP-1 Activation AP-1 Activation MAPK (p38, ERK, JNK)->AP-1 Activation Gene Transcription Gene Transcription AP-1 Activation->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound This compound This compound->MAPK (p38, ERK, JNK) Inhibits Phosphorylation

References

Safety Operating Guide

Navigating the Safe Disposal of Angulatin K: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Angulatin K, a sesquiterpene polyol ester, based on general best practices for chemical waste management.

It is critical to note that specific disposal regulations can vary by institution and location. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure full compliance with local, state, and federal regulations.

This compound: Hazard Profile and Safety Considerations

Based on general knowledge of similar chemical classes, researchers should assume that this compound may:

  • Cause skin and eye irritation.

  • Be harmful if inhaled or ingested.

  • Be toxic to aquatic life with long-lasting effects.[1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The label should clearly state "Hazardous Waste," "this compound, Solid," and the date of accumulation.

  • Liquid Waste:

    • Dispose of solutions containing this compound in a separate, designated hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

    • The liquid waste container must be securely capped and stored in secondary containment to prevent spills.

    • The label should clearly state "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated sharps container.

    • Non-Sharps: Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent. The first two rinsates should be collected as hazardous liquid waste. The third rinse may, depending on institutional policy, be disposed of down the drain with copious amounts of water.[3] The cleaned glassware can then be disposed of in a broken glass box or washed for reuse.

    • Disposable plasticware that has come into contact with this compound should be placed in the solid hazardous waste container.

2. Waste Storage:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept closed except when adding waste.

  • Store away from incompatible materials.[2]

3. Waste Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through the EHS department's online portal or by filling out a specific form.

  • Do not pour this compound waste down the drain.[4] The intentional dilution of a hazardous chemical to avoid proper disposal is illegal in many jurisdictions.[4]

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Small Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in the hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

AngulatinK_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposition Final Disposition Solid Solid this compound & Contaminated Materials SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Liquid This compound Solutions LiquidWaste Liquid Hazardous Waste Container Liquid->LiquidWaste Labware Contaminated Labware Labware->LiquidWaste Rinsate Sharps Sharps Container Labware->Sharps Sharps RinsedGlass Cleaned Glassware Labware->RinsedGlass Triple-Rinsed EHS EHS Pickup for Approved Disposal SolidWaste->EHS LiquidWaste->EHS Sharps->EHS GlassDisposal Broken Glass Box or Reuse RinsedGlass->GlassDisposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.